molecular formula C8H3Cl3N2 B1295576 2,4,7-Trichloroquinazoline CAS No. 6625-94-1

2,4,7-Trichloroquinazoline

Numéro de catalogue: B1295576
Numéro CAS: 6625-94-1
Poids moléculaire: 233.5 g/mol
Clé InChI: MFVNIGBXSLGABC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,7-Trichloroquinazoline ( 6625-94-1) is a high-value trifunctional heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. Its core structure allows for sequential, regioselective functionalization, making it a pivotal building block for constructing diverse compound libraries . This compound is a key intermediate in regioselective palladium-catalyzed cross-coupling reactions. A demonstrated sequential strategy involves temporarily protecting the highly reactive C-4 chlorine with an isopropylthio group, enabling subsequent Suzuki arylation at the C-2 position. The C-4 position can later be functionalized via a copper-mediated desulfitative coupling, followed by a final cross-coupling at C-7 to yield complex, trisubstituted quinazoline derivatives . This efficient orchestration provides researchers with a powerful tool for the synthesis of focused libraries for drug discovery, particularly in the development of kinase inhibitors . Beyond pharmaceutical applications, recent research has identified this compound as a highly effective lead compound with excellent nematicidal activity . It demonstrates positive activity against various plant-parasitic nematodes, including Ditylenchus destructor , Bursaphelenchus xylophilus , and Aphelenchoides besseyi . Studies indicate it acts as a potential Succinic Dehydrogenase (SDH) inhibitor, inducing oxidative stress in nematodes and significantly impairing their feeding, head-swing frequency, and reproductive capabilities . Applications: • Regioselective synthesis of trisubstituted quinazoline libraries for drug discovery . • Lead compound for the development of novel, potent nematicides . • Key intermediate in the exploration of kinase inhibitors and other biologically active heterocycles . Handling & Storage: Store in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4,7-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVNIGBXSLGABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289028
Record name 2,4,7-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-94-1
Record name 6625-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,7-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,4,7-trichloroquinazoline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, reactivity, and characterization of this heterocyclic compound.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core properties are summarized in the tables below, providing a foundational dataset for its use in research and synthesis.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 6625-94-1[1]
Molecular Formula C₈H₃Cl₃N₂
Molecular Weight 233.48 g/mol [2]
InChI 1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H[2]
InChI Key MFVNIGBXSLGABC-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid[1]
Melting Point 127 °C[1][2]
Boiling Point 309.1 °C (at 760 mmHg)[2]
Density (Predicted) 1.600 ± 0.06 g/cm³[1]
pKa (Predicted) -1.14 ± 0.30[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectral Data (Predicted)

Table 3: Predicted Spectral Data
SpectrumExpected Characteristics
¹H NMR Aromatic protons would likely appear as multiplets or doublets of doublets in the δ 7.0-8.5 ppm range. The exact chemical shifts and coupling constants would depend on the electronic environment created by the three chlorine atoms.
¹³C NMR Aromatic carbons would be expected in the δ 120-150 ppm range. Carbons directly attached to chlorine and nitrogen atoms would show distinct chemical shifts.
IR Spectroscopy Characteristic peaks for aromatic C-H stretching would be observed above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6).

Reactivity and Regioselectivity

The reactivity of this compound is characterized by the differential electrophilicity of its chlorinated carbon atoms. The C-4 position is the most electrophilic, followed by the C-2 and C-7 positions. This allows for regioselective substitution reactions, which are crucial for the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively employed to functionalize this compound in a stepwise manner. However, direct Suzuki coupling at the C-4 position can be challenging due to competitive hydrolysis under the reaction conditions. A more successful strategy involves an initial nucleophilic substitution at the C-4 position, followed by sequential palladium-catalyzed couplings at the C-2 and C-7 positions.[3]

For instance, treatment with a nucleophile like isopropyl mercaptan results in exclusive substitution at the C-4 position. The resulting thioether can then undergo regioselective arylation at the C-2 position, followed by a subsequent coupling at the C-7 position.[3]

G Regioselective Functionalization Workflow cluster_start Starting Material cluster_step1 Step 1: C-4 Substitution cluster_step2 Step 2: C-2 Cross-Coupling cluster_step3 Step 3: C-7 Cross-Coupling start This compound step1_product 4-Substituted-2,7-dichloroquinazoline start->step1_product Nucleophilic Substitution step1_reagent Nucleophile (e.g., Isopropyl Mercaptan) step1_reagent->step1_product step2_product 2-Aryl-4-substituted-7-chloroquinazoline step1_product->step2_product Suzuki Coupling step2_reagent Arylboronic Acid Pd(OAc)₂ / PPh₃ step2_reagent->step2_product step3_product 2,7-Diaryl-4-substituted-quinazoline step2_product->step3_product Suzuki Coupling step3_reagent Arylboronic Acid Pd Catalyst step3_reagent->step3_product

Caption: Regioselective functionalization of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-4-chlorobenzoic acid. This method is adapted from the synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline.[4]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Suspend 2-amino-4-chlorobenzoic acid in water.

  • Add acetic acid to the suspension.

  • Slowly add a solution of sodium cyanate (NaOCN) in water while stirring vigorously.

  • Continue stirring at room temperature for 30 minutes.

  • Add sodium hydroxide (NaOH) in portions while cooling the mixture.

  • Acidify the reaction mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water, and air-dry to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • Reflux a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride (POCl₃) overnight.

  • Remove the excess POCl₃ by rotary evaporation.

  • Pour the residue into a mixture of ice and water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

G Synthetic Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-Amino-4-chlorobenzoic Acid intermediate 7-Chloroquinazoline-2,4(1H,3H)-dione start->intermediate reagents1 1. NaOCN, Acetic Acid 2. NaOH 3. HCl reagents1->intermediate product This compound intermediate->product reagents2 POCl₃ N,N-diethylaniline reagents2->product

Caption: General synthetic route for this compound.

References

2,4,7-Trichloroquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6625-94-1

This technical guide provides an in-depth overview of 2,4,7-trichloroquinazoline, a halogenated quinazoline derivative of interest to researchers in agrochemistry and drug discovery. The document outlines its chemical and physical properties, plausible synthetic routes, known biological activities, and potential mechanisms of action, with a focus on its role as a nematicidal agent and its potential for broader pharmacological investigation.

Chemical and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 6625-94-1
Molecular Formula C₈H₃Cl₃N₂
Molecular Weight 233.48 g/mol
Appearance White to off-white solid
Melting Point 127 °C
Boiling Point 309.1 °C at 760 mmHg (Predicted)
Storage Conditions -20°C, sealed storage, away from moisture

Synthesis

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

  • Cyclization: 2-amino-4-chlorobenzonitrile can undergo cyclization to form 7-chloro-quinazoline-2,4-dione. This can be achieved by reacting it with a source of carbonyl groups, such as phosgene, triphosgene, or urea, under appropriate conditions.[1]

  • Chlorination: The resulting 7-chloro-quinazoline-2,4-dione can then be chlorinated to yield this compound. Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[2][3][4]

The following Graphviz diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-4-chlorobenzonitrile intermediate 7-Chloro-quinazoline-2,4-dione start->intermediate Cyclization (e.g., with Urea or Triphosgene) product This compound intermediate->product Chlorination (e.g., with POCl3) G compound This compound sdh Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) compound->sdh Inhibits tca TCA Cycle Disruption sdh->tca etc Electron Transport Chain Interruption sdh->etc atp Reduced ATP Production tca->atp etc->atp death Nematode Death atp->death Leads to G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound - Mitochondria - Assay Buffer - Substrates & Dyes setup Set up 96-well plate: - Add buffer, azide, compound - Add mitochondria prep_reagents->setup initiate Initiate Reaction: - Add succinate, DCPIP, PMS setup->initiate measure Measure Absorbance Change (e.g., at 600 nm) initiate->measure calculate_rate Calculate Reaction Rate measure->calculate_rate calculate_inhibition % Inhibition Calculation calculate_rate->calculate_inhibition calculate_ic50 Determine IC50 calculate_inhibition->calculate_ic50

References

2,4,7-Trichloroquinazoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2,4,7-trichloroquinazoline, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific compound, chlorine atoms are substituted at the 2, 4, and 7 positions of the quinazoline ring system.

IUPAC Name: this compound[1]

Chemical Structure:

The structural formula for this compound is C₈H₃Cl₃N₂.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Weight 233.48 g/mol [1][2]
Melting Point 127 °C[1][3]
Boiling Point 309.1 ± 24.0 °C (Predicted)[3]
Density 1.600 ± 0.06 g/cm³ (Predicted)[3]
pKa -1.14 ± 0.30 (Predicted)[3]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Reaction Setup: In a suitable reaction vessel, suspend 2-amino-4-chlorobenzoic acid in water.

  • Addition of Reagents: To this suspension, add acetic acid. Subsequently, add a solution of sodium cyanate (NaOCN) in water dropwise while stirring vigorously with a mechanical stirrer.

  • Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Basification: Add sodium hydroxide (NaOH) in small portions to the mixture.

  • Acidification: Cool the reaction mixture and then add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. This will cause the product to precipitate.

  • Isolation: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix the 7-chloroquinazoline-2,4(1H,3H)-dione obtained from the previous step with N,N-diethylaniline and phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux and maintain it overnight.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess POCl₃ by rotary evaporation.

  • Workup: Carefully pour the residue into a mixture of ice and water. This will cause the crude product to precipitate.

  • Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude this compound can be further purified by recrystallization from a suitable solvent like acetone to obtain the final product.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the quinazoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Quinoline and quinazoline alkaloids have demonstrated a broad spectrum of activities, including antitumor, antiparasitic, antibacterial, and antifungal properties.[5]

Derivatives of 7-chloroquinoline, a structurally related core, are extensively studied for various therapeutic applications, including as anticancer and antimalarial agents.[6] For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.[7] Given these precedents, this compound holds potential as a scaffold for the development of novel therapeutic agents, and its biological activities warrant further investigation.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B 1. NaOCN, Acetic Acid 2. NaOH 3. HCl C This compound B->C POCl3, N,N-diethylaniline Reflux

Caption: Proposed two-step synthesis of this compound.

References

2,4,7-Trichloroquinazoline: A Technical Guide to its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,7-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this isomer is not extensively documented in readily available literature, this guide outlines a plausible synthetic pathway based on established quinazoline chemistry. It includes detailed, inferred experimental protocols, a summary of its known physical and chemical properties, and discusses its potential significance within the broader context of biologically active quinazoline derivatives. The information is presented to be a valuable resource for researchers working with chlorinated quinazolines and related scaffolds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The fusion of a benzene ring and a pyrimidine ring creates a versatile platform for designing molecules with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[2] The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring system can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[3] This often leads to enhanced potency and altered selectivity for biological targets. This compound, as a poly-chlorinated derivative, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.

Historical Context and Discovery

Detailed historical accounts of the initial synthesis and discovery of this compound are not prominently featured in the scientific literature. Its existence and synthesis are noted in chemical databases and supplier information, but a seminal discovery paper is not readily identifiable. It is likely that this compound was first synthesized as part of broader investigations into polychlorinated quinazolines and their utility as chemical building blocks.

A Chinese patent, CN102584721A, describes the synthesis of various polychlorinated quinazolines, such as 2,4,8-trichloroquinazoline and 2,4,5,7-tetrachloroquinazoline.[4] This patent provides a general and plausible synthetic methodology that can be adapted for the preparation of the 2,4,7-isomer. The methods outlined in this patent and other literature for the synthesis of related compounds form the basis of the experimental protocols detailed in this guide.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 6625-94-1[5]
Molecular Formula C₈H₃Cl₃N₂[5]
Molecular Weight 233.48 g/mol [6]
Melting Point 127 °C[5]
Boiling Point 309.1 °C at 760 mmHg[5]
Appearance Solid[5]
Purity >95%[5]
Storage Temperature -20°C[5]

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from a readily available substituted anthranilic acid. The general strategy involves the formation of a quinazolinedione intermediate, followed by chlorination.

G A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C This compound B->C POCl₃, Heat

Figure 1. Plausible synthetic pathway for this compound.

Detailed Experimental Protocols

The following experimental protocols are inferred from established methods for the synthesis of analogous polychlorinated quinazolines. Researchers should consider these as a starting point and may need to optimize conditions for their specific laboratory setup.

Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from general methods for the synthesis of quinazolinediones from anthranilic acids.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., mineral oil or diphenyl ether)

Procedure:

  • A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents) is heated in a high-boiling point solvent.

  • The reaction mixture is heated to 180-200°C and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled to room temperature, and the solid precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The product, 7-chloroquinazoline-2,4(1H,3H)-dione, is dried under vacuum.

Synthesis of this compound

This chlorination step is a common method for converting quinazolinediones to their corresponding dichloro derivatives.

Materials:

  • 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • 7-Chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

  • A catalytic amount of N,N-dimethylaniline may be added.

  • The mixture is heated to reflux (approximately 110°C) and maintained for 4-6 hours, or until the reaction is complete by TLC.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Spectroscopic Data (Predicted)

While specific, published spectroscopic data for this compound is scarce, the following are predicted characteristic signals based on its structure and data for similar compounds.

Technique Predicted Data
¹H NMR Aromatic protons would appear as a set of coupled doublets and a doublet of doublets in the range of δ 7.5-8.5 ppm.
¹³C NMR Aromatic and quinazoline carbons would appear in the range of δ 120-160 ppm. The carbons attached to chlorine atoms would show characteristic shifts.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z 232, with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6).

Biological Activity and Drug Development Context

While there is a lack of specific biological activity data for this compound itself, the broader class of chlorinated quinazolines has demonstrated significant potential in drug discovery.

  • Anticancer Activity: Many 2,4-disubstituted quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are implicated in cancer cell proliferation. The chlorine atoms on the quinazoline ring can influence the binding affinity and selectivity of these inhibitors.

  • Antimalarial Activity: The quinoline and quinazoline scaffolds are central to many antimalarial drugs. Chloroquine, a well-known antimalarial, features a 7-chloroquinoline core. It is plausible that derivatives of this compound could be explored for their antimalarial properties.

  • Antimicrobial Activity: Various substituted quinazolines have shown promising activity against a range of bacteria and fungi. The lipophilicity imparted by the chlorine atoms could enhance the ability of derivatives to penetrate microbial cell membranes.

The reactivity of the chlorine atoms at the 2 and 4 positions of this compound makes it a versatile intermediate for the synthesis of libraries of compounds for screening against various biological targets. The 7-chloro substituent provides an additional point for modulation of the molecule's properties.

G cluster_0 Drug Discovery Workflow A This compound (Intermediate) B Library of 2,4,7-Trisubstituted Quinazoline Derivatives A->B Nucleophilic Substitution (at C2 and C4) C High-Throughput Screening (e.g., Kinase Assays, Antimicrobial Assays) B->C D Hit Identification C->D E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F Preclinical Development E->F

Figure 2. Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable, though not extensively historically documented, chemical entity. Its significance lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The plausible synthetic pathway, derived from established quinazoline chemistry, provides a clear route to its preparation. The presence of three chlorine atoms offers multiple points for chemical modification, making it an attractive scaffold for the development of new therapeutic agents in areas such as oncology, infectious diseases, and beyond. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related polychlorinated quinazolines.

References

An In-depth Technical Guide to 2,4,7-Trichloroquinazoline Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activity, and therapeutic potential of 2,4,7-trichloroquinazoline derivatives, providing a critical resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

The quinazoline scaffold is a cornerstone in the development of contemporary therapeutics, with numerous derivatives finding application as potent and selective inhibitors of a range of biological targets. Among these, the this compound core represents a versatile platform for the generation of novel bioactive molecules. The strategic placement of chlorine atoms at the 2, 4, and 7-positions provides multiple reactive sites for synthetic modification, enabling the creation of diverse chemical libraries for biological screening. This guide offers a comprehensive exploration of the synthesis, quantitative biological data, and mechanistic insights into this compound derivatives and their analogs, with a particular focus on their burgeoning role in cancer therapy through the inhibition of key signaling pathways.

Synthesis and Chemical Reactivity

The this compound core serves as a key intermediate for the synthesis of a wide array of substituted quinazoline derivatives. The differential reactivity of the chlorine atoms at the C2, C4, and C7 positions allows for regioselective substitution, which is a critical aspect in the rational design of targeted therapeutic agents.

A versatile and efficient method for the functionalization of the this compound scaffold is through palladium-catalyzed cross-coupling reactions. This approach enables the sequential and regioselective introduction of various aryl and heteroaryl moieties, providing access to novel and structurally diverse compounds.

Experimental Protocol: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

A key strategy for the selective functionalization of this compound involves a sequential palladium-catalyzed Suzuki cross-coupling reaction. This protocol allows for the introduction of different substituents at the C2, C4, and C7 positions.

Step 1: Synthesis of 4-substituted-2,7-dichloroquinazolines

Due to the high electrophilicity of the C4 position, direct Suzuki coupling at this site can be challenging due to competing hydrolysis. A more effective approach involves an initial nucleophilic substitution at C4, followed by cross-coupling at the C2 and C7 positions.

Step 2: Regioselective C2 Arylation

Following substitution at the C4 position, the C2 position becomes the next most favorable site for palladium-catalyzed arylation.

  • Reaction Conditions: A mixture of the 4-substituted-2,7-dichloroquinazoline, an appropriate arylboronic acid (1.2 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (15 mol%) in a suitable solvent system (e.g., toluene/water) is heated at 75 °C. A base such as sodium carbonate is required to facilitate the transmetalation step.

  • Outcome: This reaction typically proceeds with high yields, selectively providing the 2-aryl-4-substituted-7-chloroquinazoline.

Step 3: C7 Arylation

The final substitution at the C7 position requires more forcing reaction conditions due to its lower reactivity compared to the C2 and C4 positions.

  • Reaction Conditions: The 2,4-disubstituted-7-chloroquinazoline is reacted with an arylboronic acid in the presence of a more active palladium catalyst system, such as one employing a bulky electron-rich phosphine ligand (e.g., SPhos), and a stronger base (e.g., potassium phosphate) at elevated temperatures (e.g., 100 °C).

  • Outcome: This final cross-coupling step furnishes the fully substituted 2,4,7-triarylquinazoline derivative.[1]

Synthesis of 2,4-dichloroquinazoline derivatives has also been achieved through a one-pot reaction of a substituted aniline with triphosgene under alkaline conditions, followed by the addition of a suitable reagent to yield the final product. This method is noted for its high yield, mild reaction conditions, and suitability for large-scale production.[2]

Biological Activity and Therapeutic Potential

Derivatives of the quinazoline scaffold are well-established as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies. The this compound core, in particular, has been explored as a template for the design of inhibitors of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of quinazoline derivatives. While specific data for a broad range of this compound analogs is still emerging, the general class of chloro-substituted quinazolines has shown promising activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Chloro-Substituted Quinazoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-Chloro-4-anilino-quinazoline derivative 16 Various cancer cell linesLow micromolar range[3]
Quinazoline-chalcone 14g (2-chloro-4-anilinoquinazoline derivative)K-562 (Leukemia)0.622[4]
RPMI-8226 (Leukemia)<1.81[4]
HCT-116 (Colon Cancer)<1.81[4]
LOX IMVI (Melanoma)<1.81[4]
MCF7 (Breast Cancer)<1.81[4]
Pyrimidodiazepine 16c (derived from 2-chloro-4-anilinoquinazoline)Various cancer cell linesHigh cytotoxic activity[4]
2-Thioquinazolinone derivative A HCT-116 (Colon Cancer)4.47[5]
HeLa (Cervical Cancer)7.55[5]
MCF-7 (Breast Cancer)4.04[5]
Quinazoline-oxymethyltriazole 8a HCT-116 (Colon Cancer)10.72 (48h), 5.33 (72h)[5]
HepG2 (Liver Cancer)17.48 (48h), 7.94 (72h)[5]
MCF-7 (Breast Cancer)12.96 (72h)[5]
Quinazoline-oxymethyltriazole 8f MCF-7 (Breast Cancer)21.29 (48h)[5]
Kinase Inhibitory Activity

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. EGFR and VEGFR are prominent targets for this class of compounds.

Table 2: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
2-Thioquinazolinone derivative A Hsp9025.07[5]
EGFR38.5[5]
VEGFR-2126.95[5]
Topoisomerase-225.85[5]
2,4-Disubstituted quinazoline derivative 11d VEGFR25490[6]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one 8b EGFR-TK1.37[7]
2-phenyl-4-anilino-substituted-quinazoline I BCRP130[8]
4-anilino-2-substituted quinazoline Qr Tubulin polymerization2450[8]

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of this compound derivatives and their analogs is intrinsically linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. The primary targets for this class of compounds are receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a common feature of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

This compound derivatives function as ATP-competitive inhibitors at the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. By blocking these pathways, these compounds can effectively inhibit cancer cell proliferation and induce apoptosis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are the primary drivers of angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells secrete VEGF to stimulate the growth of new blood vessels that supply the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor This compound Derivative Inhibitor->VEGFR

VEGFR Signaling Pathway Inhibition

By inhibiting the kinase activity of VEGFR, this compound derivatives can block the downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, within endothelial cells. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.[6][9][10][11][12]

Experimental Workflows

The discovery and development of novel this compound derivatives as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow A Synthesis of This compound Core B Synthesis of Analogs via Regioselective Substitution A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Biological Evaluation C->D E Anticancer Activity Screening (IC50 determination) D->E F Kinase Inhibition Assays (IC50 determination) D->F G Mechanism of Action Studies E->G F->G H Signaling Pathway Analysis (Western Blot, etc.) G->H I Lead Optimization H->I J Structure-Activity Relationship (SAR) Studies I->J J->B

Drug Discovery Workflow

This workflow begins with the synthesis of the core this compound scaffold, followed by the generation of a library of analogs through regioselective substitution reactions. These compounds are then structurally characterized and subjected to a battery of in vitro biological assays to determine their anticancer activity and kinase inhibitory potency. Promising candidates are further investigated to elucidate their mechanism of action and impact on cellular signaling pathways. The data from these studies inform structure-activity relationship (SAR) analyses, guiding the design and synthesis of next-generation compounds with improved efficacy and selectivity in a lead optimization cycle.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The ability to perform regioselective substitutions at the 2, 4, and 7-positions allows for fine-tuning of the pharmacological properties of the resulting derivatives, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on expanding the chemical diversity of this compound analogs and conducting comprehensive biological evaluations to identify novel compounds with superior efficacy against a broader range of cancer types. Further elucidation of the specific interactions between these inhibitors and their target kinases through structural biology studies will be invaluable for guiding rational drug design. Moreover, exploring the potential of these compounds to overcome drug resistance mechanisms associated with existing kinase inhibitors will be a critical area of investigation. Ultimately, continued interdisciplinary efforts in synthetic chemistry, molecular biology, and pharmacology will be essential to fully realize the therapeutic promise of this compound derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trichloroquinazoline has been identified as a novel nematicidal agent with a targeted mechanism of action against a crucial metabolic enzyme in nematodes. This technical guide provides a comprehensive overview of its core mechanism, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts in the field of nematicide discovery.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action of this compound is the inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production in nematodes.

By inhibiting SDH, this compound disrupts the electron flow from succinate to the ubiquinone pool, which in turn impairs the generation of ATP. This disruption of cellular respiration leads to paralysis and ultimately death of the nematodes.[1] The specificity of this compound for nematode SDH over that of other organisms, such as mammals, is a key area of ongoing research and is crucial for its development as a selective and safe nematicide.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of Succinate Dehydrogenase in the mitochondrial electron transport chain and the consequences of its inhibition by this compound.

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) cluster_consequences Consequences of Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) UQ_pool Ubiquinone Pool SDH->UQ_pool e- ATP_depletion ATP Depletion Complex_III Complex III UQ_pool->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient Inhibitor This compound Inhibitor->SDH Inhibition Paralysis Paralysis ATP_depletion->Paralysis Death Nematode Death Paralysis->Death

Mechanism of Action of this compound via SDH Inhibition.

Quantitative Data

The inhibitory potency of this compound against nematode Succinate Dehydrogenase has been quantified through enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

CompoundTargetOrganismIC50 (µM)Reference
This compoundSDHCaenorhabditis elegans19.6[1]

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols from the primary research article identifying the nematicidal activity of this compound are not publicly available. The following protocols are representative methodologies for virtual screening and in vitro SDH inhibition assays, providing a framework for researchers in this area.

Virtual Screening for the Identification of SDH Inhibitors

The identification of this compound as a potential SDH inhibitor was the result of a virtual screening campaign.[1] The general workflow for such a process is outlined below.

A Homology Modeling of Nematode SDH B Pharmacophore Model Generation A->B C Large-Scale Virtual Screening (e.g., ChemBridge Library) B->C D Docking-Based Screening C->D E Selection of Hit Compounds D->E F In Vitro Enzymatic Assay E->F G Identification of Lead Compound (this compound) F->G

General Workflow for Virtual Screening of SDH Inhibitors.

Protocol:

  • Homology Modeling:

    • Obtain the amino acid sequence of the target nematode SDH (e.g., from Caenorhabditis elegans).

    • Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build a 3D model of the protein, using a known crystal structure of a related SDH as a template.

    • Validate the quality of the generated model using tools such as PROCHECK and Ramachandran plots.

  • Pharmacophore Model Generation:

    • Identify the key features of the ligand-binding pocket of the SDH model.

    • Generate a pharmacophore model based on these features, which may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Virtual Screening:

    • Utilize a large chemical library (e.g., ChemBridge) for in silico screening.

    • Filter the library against the generated pharmacophore model to select compounds with matching chemical features.

  • Molecular Docking:

    • Perform molecular docking studies on the filtered compounds using software like AutoDock or Glide.

    • Dock the compounds into the active site of the SDH model to predict their binding affinity and orientation.

    • Rank the compounds based on their docking scores and visual inspection of the binding poses.

  • Hit Selection and In Vitro Validation:

    • Select a subset of the top-ranking compounds for experimental validation.

    • Purchase or synthesize the selected compounds.

    • Perform in vitro enzymatic assays to determine their actual inhibitory activity against SDH.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

The following is a general protocol for determining the IC50 of a compound against SDH, based on spectrophotometric measurement of the reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial fraction isolated from the target nematode (e.g., C. elegans).

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Succinate solution (substrate).

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor).

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 600 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare working solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial fraction (containing SDH)

      • Serial dilutions of the test compound or DMSO (for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction:

    • To each well, add a mixture of succinate, DCPIP, and PMS to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode using a microplate reader. The reduction of DCPIP leads to a loss of blue color.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound represents a promising lead compound for the development of new nematicides. Its targeted inhibition of Succinate Dehydrogenase, a vital enzyme in nematode metabolism, provides a clear mechanism of action. The quantitative data available confirms its potency at a micromolar level. The experimental workflows and protocols detailed in this guide offer a foundation for further investigation into its efficacy, selectivity, and potential for structural optimization to enhance its nematicidal properties. Continued research in this area is crucial for the development of effective and environmentally safer alternatives to current nematicidal agents.

References

Potential Biological Targets of 2,4,7-Trichloroquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and specific molecular targets of 2,4,7-trichloroquinazoline are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of potential therapeutic targets based on the well-documented activities of structurally related quinazoline and dichloroquinoline derivatives. The information presented herein is intended to serve as a predictive analysis to inform and guide future research endeavors.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of chlorine atoms on the quinazoline ring, as in this compound, can significantly influence its physicochemical properties and target interactions, often enhancing potency and modulating selectivity. This document synthesizes available data on analogous compounds to postulate likely therapeutic targets and mechanisms of action for this compound.

Potential Target Classes and Mechanisms of Action

Based on structure-activity relationships of similar compounds, this compound could potentially interact with several classes of biological targets:

  • Protein Kinases: Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer. Key kinase targets for quinazoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF kinase.[1][2] The 4-anilinoquinazoline scaffold, in particular, has been a cornerstone in the development of kinase inhibitors.[3]

  • Antiparasitic Targets: The quinoline and quinazoline cores are found in numerous antiparasitic agents. For instance, chloroquine, a 4-aminoquinoline, is a well-known antimalarial drug.[4][5][6] Derivatives of these scaffolds have shown activity against various parasites, including Leishmania mexicana and Trypanosoma cruzi.[7][8] The mechanism often involves interference with vital parasite processes like heme detoxification.[7][9]

  • Antiviral Targets: Recent studies have explored quinazolinone derivatives for their antiviral properties, including activity against coronaviruses like SARS-CoV-2 and MERS-CoV.[10] While the exact molecular targets are still under investigation, these compounds have shown potent inhibitory effects in cell-based assays.

  • DNA Intercalators and Topoisomerase Inhibitors: Certain quinazoline derivatives have been shown to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and organization.[11] This mechanism is a common feature of many anticancer drugs.

  • Other Potential Targets: The broad biological activity of quinazolines suggests they may interact with other targets, including G-protein coupled receptors and various enzymes. Some derivatives have been investigated for their anti-inflammatory, antibacterial, and anticonvulsant properties.[12]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various quinazoline derivatives against a range of biological targets. This data provides a reference for the potential potency of this compound.

Compound ClassSpecific DerivativeTargetAssay TypeIC50 / GI50Reference
Quinazolinone N-acetohydrazidesCompound 16VEGFR-2Kinase Assay0.29 µM[1][2]
FGFR-1Kinase Assay0.35 µM[1][2]
BRAFKinase Assay0.47 µM[1][2]
BRAFV600EKinase Assay0.30 µM[1][2]
NCI-60 Cell LinesGrowth Inhibition1.64 µM[1]
4-Anilino-2-vinylquinazolinesCompound 17aVEGFR-2Kinase Assay60.27 nM[1]
HCT-116, HepG-2, MCF-7Cytotoxicity4.92 - 11.31 µM[1]
6,7-dimethoxy-4-anilinoquinazolinesMethylbenzamide compound 27VEGFR-2Kinase Assay0.016 ± 0.002 µM[1][2]
2-Amino-quinazolin-4(3H)-one7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g)SARS-CoV-2Immunofluorescent Assay< 0.25 µM[10]
MERS-CoVImmunofluorescent Assay< 1.1 µM[10]
1,2,4-triazolo[4,3-c]quinazolinesCompounds 14c, 14d, 14e, 15b, 18b, 18c, 19bHCT-116, HepG-2, MCF-7Cytotoxicity5.22 - 24.24 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key assays, based on those cited for related quinazoline derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
  • Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Example: SARS-CoV-2)
  • Objective: To evaluate the ability of a test compound to inhibit viral replication in a host cell line.

  • Materials: Vero cells (or other susceptible cell line), SARS-CoV-2 virus stock, cell culture medium, test compound, and reagents for immunofluorescence staining (e.g., antibodies against viral proteins).

  • Procedure:

    • Seed Vero cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a short pre-incubation period.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

    • Fix the cells and perform immunofluorescence staining using an antibody targeting a viral protein (e.g., nucleocapsid protein).

    • Image the plates using a high-content imaging system to quantify the number of infected cells.

    • Calculate the percentage of infection inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

MTT Cytotoxicity Assay
  • Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS P Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Quinazoline This compound (Hypothetical Inhibitor) Quinazoline->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF P Response Cellular Responses (Proliferation, Survival, Angiogenesis) TF->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cell Cellular Assays start Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro cell_based Cell-Based Assays start->cell_based kinase Kinase Inhibition in_vitro->kinase topo Topoisomerase Assay in_vitro->topo dna DNA Binding Assay in_vitro->dna cytotox Cytotoxicity (MTT) cell_based->cytotox antiviral Antiviral Assay cell_based->antiviral antipara Antiparasitic Assay cell_based->antipara hit_id Hit Identification hit_id->start Inactive lead_opt Lead Optimization hit_id->lead_opt Active in_vivo In Vivo Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end kinase->hit_id topo->hit_id dna->hit_id cytotox->hit_id antiviral->hit_id antipara->hit_id

Caption: A proposed experimental workflow for the biological evaluation of this compound.

References

Spectroscopic Profile of Chloro-Substituted Quinazolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characteristics of chloro-substituted quinazolines, with a focus on providing a predictive framework for the analysis of 2,4,7-trichloroquinazoline. Despite a thorough search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This absence of data suggests that the compound may be novel or not yet fully characterized in published literature.

To address the core need for spectroscopic information for researchers working with this class of compounds, this guide presents a comparative analysis of closely related, well-characterized chloro-substituted quinoline and quinazoline analogues. The provided data for compounds such as 2,4-dichloroquinoline, 4,7-dichloroquinoline, and 2,4-dichloro-7-fluoroquinazoline can be used to infer the expected spectral properties of this compound. Detailed experimental protocols for spectroscopic analysis are also provided, alongside a general workflow for the characterization of newly synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for chloro-substituted quinoline and quinazoline derivatives that are structurally analogous to this compound. This data serves as a reference for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chloro-Substituted Quinolines and Quinazolines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline CDCl₃8.85-8.84 (d, J = 4.78 Hz, 1H), 8.29-8.27 (d, J = 9.17 Hz, 1H), 7.70-7.68 (d, J = 9.18 Hz, 1H), 7.62-7.61 (d, J = 4.79 Hz, 1H)152.9, 143.1, 141.2, 128.5, 127.1, 126.8, 125.7, 123.2, 123.2
4-azido-7-chloroquinoline [1]CDCl₃8.82 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 2.4 Hz), 8.01 (1H, d, J = 9.3 Hz), 7.49 (1H, dd, J = 2.4 and 9.3 Hz), 7.12 (1H, d, J = 4.9 Hz)[1]150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7[1]
2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol CD₃OD8.31 (d, J = 5.58 Hz, 1H), 7.30-7.28 (d, J = 9.08 Hz, 1H), 7.25-7.23 (d, J = 9.05 Hz, 1H), 6.54 (d, J = 5.57 Hz, 1H), 3.84 (t, J = 5.84 Hz, 2H), 3.48 (t, J = 5.87 Hz, 1H)[2]152.7, 147.6, 141.5, 139.4, 126.5, 119.0, 116.2, 110.1, 99.8, 60.8, 46.2[2]

Note: The numbering of atoms for the assignment of NMR signals may vary between different publications and compounds.

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands for Chloro-Substituted Quinolines and Quinazolines

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
4,7-Dichloroquinoline [3]Aromatic C-H stretch3100-3000
C=C and C=N stretching1600-1450
C-Cl stretch850-550
2,4-Dichloro-6,7-dimethoxyquinazoline [4]Aromatic C-H stretch~3050
C=N stretching~1610
C-O stretching (methoxy)~1250, ~1050
C-Cl stretch~800
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [1]N-H stretch3448[1]
C=O stretch1674[1]
C=C stretching1612[1]
N-H bending1550, 1512, 1411[1]
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Chloro-Substituted Quinolines

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragmentation Ions (m/z)
4,7-Dichloroquinoline [5]Electron Ionization197, 199[3]162[3]
Chloroquine [6]Electron Ionization319 (M+)Not specified
4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline ESI-TOF/MS242.9711 ([M+H]+)Not specified

Note: The presence of chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, with the ratio of [M]+ to [M+2]+ peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms.

Experimental Protocols

The following sections describe typical experimental methodologies for the spectroscopic analysis of small organic molecules, based on protocols reported for related quinoline and quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[1][7] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹H NMR, data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1][7] Samples can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, as a KBr pellet, or as a solution in a suitable solvent. The spectra are typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, including Electron Ionization (EI) or Electrospray Ionization (ESI).[8] High-Resolution Mass Spectrometry (HRMS) is often used to determine the elemental composition of the molecule by providing a highly accurate mass measurement.[1][7] The results are reported as the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound A Synthesis and Purification B IR Spectroscopy A->B C Mass Spectrometry (MS) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D E Preliminary Structural Confirmation B->E Functional Groups C->E Molecular Weight Elemental Formula D->E Connectivity and Chemical Environment F Data Analysis and Interpretation E->F G Final Structure Elucidation F->G

Caption: A flowchart illustrating the typical sequence of spectroscopic analyses performed to elucidate the structure of a newly synthesized chemical compound.

Conclusion

While direct spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a robust starting point for researchers in the field. By presenting a comparative analysis of the NMR, IR, and MS data of structurally similar chloro-substituted quinazolines and quinolines, it is possible to predict the key spectral features of the target compound. The outlined experimental protocols and the general workflow for spectroscopic analysis further equip researchers with the necessary information to characterize this compound and its derivatives as they are synthesized and investigated for their potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2,4,7-trichloroquinazoline, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The pathway commences with the cyclization of 2-amino-4-chlorobenzoic acid to form the intermediate, 7-chloro-1H-quinazoline-2,4-dione. This intermediate subsequently undergoes chlorination to yield the final product, this compound. This method is advantageous due to the availability of the starting materials and the generally high yields obtained in each step.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-chlorobenzoic Acid C 7-chloro-1H-quinazoline-2,4-dione A->C  Aqueous NaOH, HCl B Sodium Cyanate (NaOCN) B->C D 7-chloro-1H-quinazoline-2,4-dione G This compound D->G  Reflux E Phosphorus Oxychloride (POCl3) E->G F N,N-diethylaniline F->G

Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound. The protocols are adapted from established methods for analogous halogenated quinazolines.[1]

Step 1: Synthesis of 7-chloro-1H-quinazoline-2,4-dione

This step involves the cyclization of 2-amino-4-chlorobenzoic acid in the presence of sodium cyanate.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Sodium cyanate (NaOCN)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) in water.

  • Add acetic acid to the suspension.

  • Under vigorous stirring, add a solution of sodium cyanate (2.5 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium hydroxide (approx. 18.5 eq) in small portions, ensuring the temperature is maintained at room temperature.

  • Cool the reaction mixture and then add concentrated hydrochloric acid dropwise until the pH reaches approximately 4. Vigorous foaming may occur.

  • The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield 7-chloro-1H-quinazoline-2,4-dione. This intermediate is typically used in the next step without further purification.

Step 2: Chlorination to this compound

This step converts the quinazolinedione intermediate to the final trichlorinated product using phosphorus oxychloride.

Materials:

  • 7-chloro-1H-quinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 7-chloro-1H-quinazoline-2,4-dione (1.0 eq), N,N-diethylaniline (1.01 eq), and phosphorus oxychloride (a significant excess, acting as both reagent and solvent).

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess phosphorus oxychloride by rotary evaporation.

  • Carefully pour the residue into a mixture of ice and water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of halogenated quinazolines, which can be expected to be similar for the 7-chloro analogues.

Table 1: Reagents and Molar Ratios for the Synthesis of 7-halo-quinazoline-2,4(1H,3H)-dione

ReagentMolecular Weight ( g/mol )Molar Ratio (eq)
2-amino-4-halobenzoic acid-1.0
Sodium Cyanate65.012.5
Sodium Hydroxide40.00~18.5

Table 2: Reagents and Conditions for the Chlorination Step

Reagent/ParameterValue
7-halo-quinazoline-2,4(1H,3H)-dione (eq)1.0
N,N-diethylaniline (eq)1.01
Phosphorus OxychlorideExcess
Reaction TemperatureReflux
Reaction TimeOvernight
Expected Yield~94%[1]

Concluding Remarks

The described two-step synthesis pathway provides a reliable and efficient method for the production of this compound. The procedures are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The resulting this compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

2,4,7-Trichloroquinazoline: A Technical Guide to Theoretical Properties, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,7-Trichloroquinazoline is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, including approved drugs for cancer therapy. The substitution pattern of chlorine atoms on the quinazoline ring is expected to significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the theoretical properties, a proposed synthetic route, and a discussion of the potential biological targets of this compound, drawing upon existing literature for analogous compounds.

Theoretical Properties and Computational Analysis

While specific experimental and extensive theoretical data for this compound are not widely available in the public domain, its properties can be predicted and analyzed using computational chemistry methods that are well-established for quinazoline derivatives.

1.1. Physicochemical Properties

A summary of basic physical and chemical properties is presented in Table 1. These values are largely predicted and serve as a preliminary guide.

PropertyValueSource
CAS Number 6625-94-1Public Databases
Molecular Formula C8H3Cl3N2Calculated
Molecular Weight 233.48 g/mol Calculated
Melting Point 127 °CPredicted
Boiling Point 309.1 °C at 760 mmHgPredicted

1.2. Computational Chemistry Protocols

To gain deeper insights into the molecular properties of this compound, quantum chemical calculations can be employed. A typical workflow for such an analysis is outlined below.

Workflow for Theoretical Property Calculation:

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify minimum energy Electronic Structure Analysis Electronic Structure Analysis Frequency Calculation->Electronic Structure Analysis Use optimized geometry Spectral Prediction Spectral Prediction Electronic Structure Analysis->Spectral Prediction Calculate transitions Docking Studies Docking Studies Electronic Structure Analysis->Docking Studies Generate conformers

Caption: A typical computational workflow for the theoretical analysis of a small molecule like this compound.

1.2.1. Molecular Geometry Optimization:

The three-dimensional structure of this compound can be optimized using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. This will provide information on bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

1.2.2. Electronic Structure Analysis:

Once the geometry is optimized, various electronic properties can be calculated:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge distribution, and hybridization.

1.3. Predicted Spectroscopic Data

Computational methods can also predict spectroscopic data, which can be compared with experimental results for structural validation.

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

  • Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry to predict the major peaks in the IR spectrum.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Synthesis and Characterization

2.1. Proposed Synthetic Pathway

A potential route could involve the chlorination of a suitable quinazolinone precursor. A general scheme is presented below.

Logical Flow for a Proposed Synthesis:

G cluster_1 Proposed Synthesis Starting Material 2-Amino-4-chlorobenzoic acid Cyclization Cyclization with Formamide Starting Material->Cyclization Intermediate 7-Chloroquinazolin-4(3H)-one Cyclization->Intermediate Chlorination Chlorination with POCl3/PCl5 Intermediate->Chlorination Product This compound Chlorination->Product

Caption: A plausible synthetic route for this compound starting from 2-amino-4-chlorobenzoic acid.

2.2. General Experimental Protocol (Hypothetical)

  • Synthesis of 7-Chloroquinazolin-4(3H)-one: 2-Amino-4-chlorobenzoic acid would be reacted with an excess of formamide at elevated temperatures (e.g., 160-180 °C) to induce cyclization and form the quinazolinone ring.

  • Chlorination: The resulting 7-chloroquinazolin-4(3H)-one would then be treated with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) with a catalytic amount of dimethylformamide (DMF), under reflux conditions to convert the hydroxyl group at the 4-position and the hydrogen at the 2-position to chloro substituents.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

2.3. Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-documented, the broader class of quinazoline derivatives is known to exhibit a wide range of pharmacological activities, particularly as anticancer agents. Many quinazoline-based drugs function as inhibitors of protein kinases involved in cancer cell proliferation and survival.

3.1. Potential Molecular Targets

Based on the activities of structurally related compounds, this compound could potentially target:

  • Epidermal Growth Factor Receptor (EGFR): Many 4-substituted quinazolines are potent EGFR inhibitors. The chloro substituents on the quinazoline ring could influence its binding to the ATP-binding pocket of the EGFR kinase domain.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is another common mechanism for quinazoline-based anticancer drugs, leading to the suppression of angiogenesis.

  • Other Kinases: The quinazoline scaffold is a versatile platform for targeting other kinases implicated in cancer, such as those in the PI3K/Akt/mTOR pathway.

  • Succinate Dehydrogenase (SDH): There is a preliminary report suggesting that this compound may act as a succinate dehydrogenase (SDH) inhibitor, indicating potential as a nematicide.

3.2. Hypothetical Signaling Pathway: EGFR Inhibition

Given the prevalence of EGFR inhibition among quinazoline derivatives, a hypothetical mechanism of action for this compound could involve the disruption of the EGFR signaling cascade.

EGFR Signaling Pathway and Potential Inhibition:

G cluster_2 EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

Methodological & Application

Application Notes and Protocols for 2,4,7-Trichloroquinazoline as a Nematicidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,7-trichloroquinazoline as a promising nematicidal agent. This document details its proposed mechanism of action, summarizes available efficacy data for related compounds, and provides detailed protocols for its evaluation.

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The development of novel, effective, and environmentally sound nematicides is crucial for sustainable crop protection. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including nematicidal effects. Recent research has identified This compound as a potential nematicidal agent, believed to act through the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH).[1][2][3][4]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound is hypothesized to exert its nematicidal activity by targeting and inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][5] Inhibition of SDH disrupts cellular respiration and energy production, leading to paralysis and eventual death of the nematode.[1]

Signaling Pathway of SDH Inhibition in Nematodes

The following diagram illustrates the proposed signaling pathway affected by this compound in nematodes.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_agent cluster_effects Cellular Effects TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) SDH->ETC e- H_plus H+ ETC->H_plus Proton Pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP (Energy) ATP_Synthase->ATP Energy_Depletion ATP Depletion ATP->Energy_Depletion Disruption H_plus->ATP_Synthase TCQ This compound TCQ->SDH Inhibition Paralysis Paralysis Energy_Depletion->Paralysis Death Nematode Death Paralysis->Death

Caption: Proposed mechanism of action of this compound via SDH inhibition.

Data Presentation: Nematicidal Activity

While specific quantitative data for this compound is not yet publicly available, the following tables summarize the nematicidal activity of other quinazoline derivatives and SDH inhibitors to provide a comparative context for researchers.

Table 1: Nematicidal Activity of Quinazoline Derivatives against Various Nematodes

CompoundNematode SpeciesLC50 (mg/L)Exposure Time (h)Reference
Compound K11Bursaphelenchus xylophilus7.33Not Specified[1]
Compound K11Aphelenchoides besseyi6.09Not Specified[1]
Compound K11Ditylenchus destructor10.95Not Specified[1]
Compound Py23 (pyridazine)Meloidogyne incognita4.9Not Specified[6]
Compound Py23 (pyridazine)Bursaphelenchus xylophilus1.7Not Specified[6]
Compound C2 (pyrazine)Bursaphelenchus xylophilus2.3Not Specified[7]
Compound C2 (pyrazine)Meloidogyne incognita3.3Not Specified[7]

Table 2: Nematicidal Activity of Known SDH Inhibitors against Various Nematodes

CompoundNematode SpeciesLC50 / EC50 (mg/L)Exposure Time (h)Reference
FluopyramMeloidogyne incognita0.13Not Specified[8]
CyclobutrifluramCaenorhabditis elegansNot SpecifiedNot Specified[9]
FluensulfoneMeloidogyne incognita0.29Not Specified[8]
Se-p-methyl phenylselenobenzoateCaenorhabditis elegans4.42Not Specified[1]
Se-p-methyl phenylselenobenzoateMeloidogyne incognita4.6Not Specified[1]

Experimental Protocols

The following protocols are adapted from established methodologies for testing nematicidal compounds and can be applied to evaluate this compound.

Protocol 1: In Vitro Nematicidal Activity Assay (Contact Killing Method)

This protocol outlines an in vitro assay to determine the direct contact toxicity of this compound against a target nematode species (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus, or Caenorhabditis elegans).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • 96-well microtiter plates

  • Synchronized culture of target nematodes (second-stage juveniles, J2s, are commonly used for plant-parasitic nematodes)

  • Pipettes and sterile tips

  • Inverted microscope

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Prepare a series of dilutions of the stock solution in sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). The final DMSO concentration should be kept below 1% in all test wells to avoid solvent toxicity.

  • Nematode Suspension: Prepare a suspension of nematodes in sterile distilled water and adjust the concentration to approximately 100-200 individuals per 50 µL.

  • Assay Setup:

    • Add 50 µL of each test solution to the wells of a 96-well plate.

    • Add 50 µL of the nematode suspension to each well.

    • Include a negative control (water + surfactant + DMSO) and a positive control (a known nematicide).

    • Each treatment and control should be replicated at least three times.

  • Incubation: Seal the plates with parafilm and incubate at a suitable temperature for the nematode species (e.g., 25-28°C) for 24, 48, and 72 hours.

  • Mortality Assessment: After each incubation period, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Nematicidal_Assay_Workflow A Prepare Stock Solution (this compound in DMSO) B Prepare Serial Dilutions in Water + Surfactant A->B D Dispense Solutions & Nematodes into 96-well Plate B->D C Prepare Nematode Suspension C->D E Incubate at 25-28°C (24, 48, 72h) D->E F Assess Nematode Mortality (Microscopy) E->F G Calculate LC50 (Probit Analysis) F->G

Caption: Workflow for the in vitro nematicidal activity assay.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the SDH activity in nematode mitochondrial extracts.

Materials:

  • This compound

  • Nematode mitochondrial fraction (isolated from the target species)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Spectrophotometer (capable of reading at 600 nm)

  • 96-well plates

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, succinate, DCPIP, and PMS in appropriate solvents.

  • Assay Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, DCPIP, and PMS.

  • Assay Setup:

    • Add the nematode mitochondrial extract to the wells of a 96-well plate.

    • Add different concentrations of this compound to the wells. Include a solvent control (DMSO).

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Add the succinate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of SDH activity.

SDH_Assay_Workflow A Isolate Nematode Mitochondrial Fraction C Set up Assay in 96-well Plate (Mitochondria + Inhibitor) A->C B Prepare Reagents (Inhibitor, Substrate, DCPIP, PMS) B->C D Initiate Reaction with Succinate C->D E Measure Absorbance at 600 nm (Kinetic Mode) D->E F Calculate Reaction Rate and IC50 Value E->F

Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.

Conclusion

This compound shows significant promise as a novel nematicidal agent with a targeted mode of action against a crucial metabolic enzyme in nematodes. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. The generation of specific quantitative data for this compound will be a critical next step in its development as a potential commercial nematicide.

References

2,4,7-Trichloroquinazoline experimental protocol for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The synthesis of chemical compounds, including 2,4,7-trichloroquinazoline, can involve hazardous materials and processes. The information provided herein is intended for educational and informational purposes only and should not be attempted by individuals without the proper training, equipment, and a thorough understanding of the associated risks. Adherence to all applicable safety protocols is crucial. The introduction of chlorine atoms into heterocyclic compounds can significantly alter the molecule's properties and may increase its toxicity.[1][2] Some chlorinated heterocyclic compounds are classified as priority pollutants and potential carcinogens.[2][3]

Application Notes: Synthesis of Substituted Quinazolines

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities.[4][5] Due to their presence in various natural products and synthetic pharmaceuticals, the development of synthetic routes to quinazolines is a subject of ongoing research.[4][6] This document provides a general overview of synthetic strategies for obtaining the quinazoline scaffold, which can be adapted for the synthesis of various substituted derivatives.

General Synthetic Strategies

The construction of the quinazoline ring system can be achieved through several established methods, often involving the cyclization of appropriately substituted precursors.[6][7] Common starting materials include anthranilic acid derivatives, which provide the benzene ring and one of the nitrogen atoms of the pyrimidine ring.[6][7]

Common synthetic methods include:

  • Niementowski Quinazoline Synthesis: This is a widely used method that involves the reaction of anthranilic acids with amides at high temperatures.[8] Microwave-assisted variations of this reaction have been developed to reduce reaction times and improve yields.[8]

  • From Anthranilic Acid and its Derivatives: Anthranilic acid can be condensed with various reagents like urea, amides, or isocyanates to form quinazolinone intermediates, which can be further modified.[6]

  • Cyclocondensation Reactions: Intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes is a route to quinazoline 3-oxides.[9] Another approach involves the condensation of o-iodobenzaldehydes with amidine hydrochlorides under copper catalysis.[6]

  • Multi-component Reactions: Efficient one-pot syntheses of quinazoline derivatives have been developed using multi-component reactions, which offer advantages in terms of simplicity and yield.[4]

  • Modern Synthetic Techniques: Modern organic synthesis has introduced various methods such as Aza-Wittig reactions, Aza-Diels-Alder reactions, and ultrasound-promoted synthesis to construct the quinazoline core.[10][11] Microwave-assisted synthesis has also proven to be an effective tool for the rapid and efficient production of quinazoline derivatives.[8][11]

Generalized Experimental Protocol: Synthesis of a Quinazoline Scaffold

The following is a generalized protocol illustrating the principles of quinazoline synthesis. Note: This is a representative procedure and specific conditions such as temperature, reaction time, and purification methods will vary depending on the specific substrates and desired product.

Step 1: Preparation of the Precursor

A common precursor is an N-acylanthranilamide. This can be synthesized by reacting an anthranilamide with an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.

Step 2: Cyclization to form the Quinazolinone Ring

The N-acylanthranilamide is then subjected to cyclization. This can be achieved by heating the precursor, often in the presence of a dehydrating agent or a catalyst. For example, heating in a high-boiling point solvent or under microwave irradiation can effect the cyclization to a 2-substituted-4(3H)-quinazolinone.[8]

Step 3: Chlorination (Illustrative)

To introduce chloro-substituents, the quinazolinone can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction typically converts the keto group at the 4-position to a chloro group and may also affect other positions on the ring depending on the reaction conditions and the substrate.

Step 4: Purification

The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Step 5: Characterization

The structure and purity of the final product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Due to the generalized nature of this protocol, specific quantitative data such as yields and precise spectral data cannot be provided. However, a template for presenting such data is given below.

PropertyData
Molecular Formula C₈H₃Cl₃N₂
Molecular Weight 233.49 g/mol
Appearance (e.g., White crystalline solid)
Melting Point (e.g., 150-152 °C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): (Characteristic aromatic proton signals)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): (Characteristic aromatic and quaternary carbon signals)
IR (KBr, cm⁻¹) ν: (Characteristic vibrational frequencies for the functional groups)
Mass Spec (EI, m/z) (Molecular ion peak and characteristic fragmentation pattern)

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinazoline.

G Conceptual Workflow for Substituted Quinazoline Synthesis A Starting Materials (e.g., Anthranilic Acid Derivative) B Precursor Formation (e.g., Acylation) A->B Reagents C Cyclization (e.g., Thermal or Microwave) B->C Heat / Catalyst D Functional Group Interconversion (e.g., Chlorination) C->D Reagents E Purification (e.g., Chromatography) D->E F Characterization (e.g., NMR, MS) E->F G Final Product (Substituted Quinazoline) F->G

Caption: A generalized workflow for the synthesis of substituted quinazolines.

Relationship of Synthetic Methods

The following diagram shows the relationship between different synthetic approaches to the quinazoline core.

G Interrelation of Quinazoline Synthetic Methods center Quinazoline Core A Niementowski Synthesis A->center B From Anthranilic Acid B->center C Cyclocondensation C->center D Multi-component Reactions D->center E Modern Methods (Microwave, Ultrasound) E->center

Caption: Various synthetic routes leading to the quinazoline scaffold.

References

Application Notes and Protocols for 2,4,7-Trichloroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,7-trichloroquinazoline as a versatile scaffold in medicinal chemistry. The focus is on its application in the development of antiviral and potential anticancer agents.

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The strategic placement of chloro substituents, as seen in this compound, provides reactive sites for nucleophilic substitution, allowing for the facile generation of diverse libraries of compounds for drug discovery. The chloro groups at positions 2 and 4 exhibit differential reactivity, with the C4 position being more susceptible to nucleophilic attack under milder conditions, enabling regioselective functionalization. This property makes this compound an attractive starting material for the synthesis of targeted therapeutics.

I. Application in Antiviral Drug Discovery

Derivatives of this compound have been investigated for their potential as antiviral agents, particularly against SARS-CoV-2. The synthetic strategy involves the sequential substitution of the chloro groups to introduce various functionalities that can interact with viral targets.

A. Synthesis of this compound Derivatives

The synthesis of this compound serves as the entry point for creating a library of potential antiviral compounds. The general workflow involves the chlorination of a quinazolinedione precursor, followed by selective nucleophilic substitutions.

Experimental Protocol: Synthesis of this compound (4)

This protocol is adapted from the synthesis of similar chlorinated quinazolines and the reaction scheme provided in the literature.[1]

  • Starting Material: 7-Chloroquinazoline-2,4(1H,3H)-dione (3)

  • Reagents: Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N)

  • Procedure:

    • To a stirred suspension of 7-chloroquinazoline-2,4(1H,3H)-dione (3) in phosphorus oxychloride (POCl₃), add triethylamine (Et₃N) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield this compound (4).

Experimental Protocol: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one (5)

  • Starting Material: this compound (4)

  • Reagents: 2 N Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve this compound (4) in 2 N NaOH.

    • Stir the suspension at room temperature for 20 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 2,7-dichloroquinazolin-4(3H)-one (5).[1]

Experimental Protocol: General Procedure for the Synthesis of 2-Benzylaminoquinazolin-4(3H)-one Derivatives

  • Starting Material: 2,7-Dichloroquinazolin-4(3H)-one (5)

  • Reagents: Various benzylamines, N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of 2,7-dichloroquinazolin-4(3H)-one (5) and a selected benzylamine derivative in DMF is heated to 85°C.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The product is isolated and purified by standard methods such as precipitation, filtration, and/or column chromatography.[1]

B. Antiviral Activity Data

The following table summarizes the in vitro anti-SARS-CoV-2 activity of representative 2-benzylaminoquinazolin-4(3H)-one derivatives.

Compound IDSubstituent on BenzylamineIC₅₀ (µM)[1]
15 2,4-dichlorobenzyl5.3
17 o-bromobenzyl11-25
18 m-bromobenzyl11-25
19 p-bromobenzyl11-25
39 (4-chlorophenyl)(phenyl)methyl4.2
41 diphenylmethyl4.5
40 α-methylbenzyl with chlorine4.3
42 α-methylbenzyl13.3
43 1,2,3,4-tetrahydro-1-naphthyl7.3
Remdesivir (Reference Drug)7.6
C. Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This protocol is a general guide for assessing the antiviral activity of compounds against SARS-CoV-2 by measuring the inhibition of the virus-induced cytopathic effect.

  • Materials:

    • Vero E6 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

    • SARS-CoV-2 viral stock

    • Test compounds and reference antiviral (e.g., Remdesivir)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds and the reference drug in culture medium.

    • Infection: On the day of the assay, remove the culture medium from the cells and add the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a predetermined Multiplicity of Infection (MOI). Include appropriate controls (cells only, virus only, and vehicle control).

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Readout: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2][3][4]

D. Signaling Pathway and Experimental Workflow

The antiviral activity of quinazoline derivatives against RNA viruses like SARS-CoV-2 is often attributed to the inhibition of the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.

SARS_CoV_2_Replication cluster_host_cell Host Cell Viral_Entry Viral Entry (Spike-ACE2) Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis Replication_Transcription_Complex Replication/Transcription Complex (RTC) Formation Proteolysis->Replication_Transcription_Complex RdRp RNA-dependent RNA Polymerase (RdRp) Replication_Transcription_Complex->RdRp Replication Viral RNA Replication RdRp->Replication Transcription Subgenomic RNA Transcription RdRp->Transcription Assembly Virion Assembly Replication->Assembly Structural_Proteins Translation of Structural Proteins Transcription->Structural_Proteins Structural_Proteins->Assembly Budding_Release Budding & Release Assembly->Budding_Release Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->RdRp Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of quinazoline derivatives on RdRp.

Antiviral_Assay_Workflow start Start cell_seeding Seed Host Cells (e.g., Vero E6) start->cell_seeding compound_prep Prepare Serial Dilutions of Quinazoline Derivatives cell_seeding->compound_prep infection Infect Cells with SARS-CoV-2 & Add Compounds compound_prep->infection incubation Incubate for 72 hours infection->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro antiviral cytopathic effect (CPE) assay.

II. Potential Application in Anticancer Drug Discovery

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While specific anticancer data for derivatives of this compound are not extensively available in the provided search results, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the development of novel anticancer compounds.

A. Rationale for Targeting Kinases

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Many FDA-approved kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.

B. Potential Synthetic Strategy

The reactive chloro groups at positions 2 and 4 of this compound can be sequentially substituted with various anilines and other nucleophiles to generate a library of potential kinase inhibitors. The 7-chloro substituent can also be modified to modulate the physicochemical properties and biological activity of the compounds.

C. Signaling Pathways

The following diagrams illustrate the general EGFR and VEGFR signaling pathways that are common targets for quinazoline-based inhibitors.

EGFR_Signaling cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline-based drugs.

VEGFR_Signaling cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis (Proliferation, Migration) PLC_PKC->Angiogenesis PI3K_AKT->Angiogenesis Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and its inhibition by quinazoline-based drugs.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its demonstrated utility in the synthesis of potent antiviral agents against SARS-CoV-2, coupled with the well-established role of the quinazoline scaffold in anticancer therapies, highlights its potential for the development of a wide range of novel therapeutic agents. The provided protocols and application notes serve as a guide for researchers to explore the chemical space around this promising heterocyclic core.

References

Application Notes and Protocols for 2,4,7-Trichloroquinazoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2,4,7-trichloroquinazoline as a versatile building block in organic synthesis, with a focus on its use in constructing complex, poly-substituted quinazoline scaffolds relevant to medicinal chemistry and drug development.

Introduction: A Versatile Scaffold for Medicinal Chemistry

The quinazoline core is a privileged structure found in numerous biologically active compounds, including several approved drugs like erlotinib and gefitinib, which are known epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[1] this compound is a particularly valuable starting material as it possesses three distinct reactive sites (C2, C4, and C7 chlorine atoms) that can be selectively functionalized. This allows for the systematic and controlled synthesis of trisubstituted quinazoline libraries, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The differential reactivity of the chlorine atoms—with the C4 position being the most electrophilic, followed by C2, and then C7—forms the basis for its regioselective functionalization.[1][2]

Synthesis of this compound

The starting material can be synthesized from 2-amino-4-chlorobenzoic acid through a two-step process involving cyclization to form the corresponding quinazolinedione, followed by chlorination.

Step A: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

  • In a 250 mL round-bottom flask, suspend 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in water (100 mL).

  • Add acetic acid (10 mL) to the suspension.

  • Prepare a solution of sodium cyanate (NaOCN) (9.5 g, 146 mmol) in water (50 mL) and add it dropwise to the stirred suspension over 30 minutes.

  • Stir the reaction mixture at room temperature for an additional 30 minutes.

  • Carefully add sodium hydroxide (NaOH) (40 g, 1.0 mol) in small portions, ensuring the temperature is controlled with an ice bath.

  • After the NaOH has dissolved, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the mixture is approximately 4. Vigorous foaming will occur.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried to yield 7-chloroquinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.

Step B: Synthesis of this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 7-chloroquinazoline-2,4(1H,3H)-dione (from Step A, ~0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 mL).

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • After cooling, remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Carefully pour the residue onto a mixture of ice and water (~4 L) with vigorous stirring.

  • The precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford this compound.

Application Note 1: Regioselective Sequential Palladium-Catalyzed Cross-Coupling

A powerful strategy for synthesizing highly functionalized quinazolines from this compound involves a sequence of three palladium-catalyzed cross-coupling reactions. Direct sequential Suzuki coupling is challenging due to the high reactivity of the C4 position, which can lead to competitive hydrolysis.[2] A more robust method involves temporarily deactivating the C4 position with a thioether, followed by sequential Suzuki couplings at C2 and C7, and a final functionalization at C4.[1][2]

G start This compound step1 Step 1: Thioether Protection (Nucleophilic Substitution at C4) start->step1 intermediate1 2,7-Dichloro-4-(isopropylthio)quinazoline step1->intermediate1 step2 Step 2: Suzuki Coupling at C2 intermediate1->step2 intermediate2 7-Chloro-2-aryl-4-(isopropylthio)quinazoline step2->intermediate2 step3 Step 3: Desulfitative Coupling at C4 intermediate2->step3 intermediate3 7-Chloro-2,4-diarylquinazoline step3->intermediate3 step4 Step 4: Suzuki Coupling at C7 intermediate3->step4 final_product 2,4,7-Trisubstituted Quinazoline step4->final_product

Caption: Sequential functionalization of this compound.

Protocol 1: Synthesis of 2,7-Dichloro-4-(isopropylthio)quinazoline (Intermediate 1)

  • To a solution of this compound (0.300 g, 1.28 mmol) in freshly distilled and degassed THF (13.0 mL) cooled to 0 °C, add a premixed solution of isopropyl mercaptan (0.12 mL, 1.28 mmol) and NaH (0.032 g, 1.35 mmol) in THF (2.0 mL) dropwise.[1][2]

  • Stir the mixture for 16 hours, allowing it to warm to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with EtOAc (5 x 25 mL).

  • Wash the combined organic layers with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired thioether.

Protocol 2: General Procedure for Suzuki Coupling at C2 (Intermediate 2)

  • In a reaction vial, combine 2,7-dichloro-4-(isopropylthio)quinazoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), Na₂CO₃ (3.1 equiv), and the desired arylboronic acid (1.5 equiv).[1][2]

  • Flush the vial with nitrogen.

  • Add freshly distilled and degassed DME and H₂O (10:1 ratio) via syringe to create a 0.1 M solution of the starting material.

  • Stir the reaction mixture at 75 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • After cooling, add water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Desulfitative Arylation at C4 (Intermediate 3)

  • To a reaction vial, add the 7-chloro-2-aryl-4-(isopropylthio)quinazoline (1.0 equiv), the desired arylboronic acid (3.0 equiv), and copper(I) thiophene-2-carboxylate (CuTC) (3.0 equiv).

  • Flush the vial with nitrogen and add degassed THF to make a 0.1 M solution.

  • Stir the reaction at 60 °C until completion.

  • Cool the mixture, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 4: General Procedure for Suzuki Coupling at C7 (Final Product)

  • In a reaction vial, combine the 7-chloro-2,4-diarylquinazoline (1.0 equiv), Pd(OAc)₂ (0.10 equiv), PPh₃ (0.30 equiv), Na₂CO₃ (6.2 equiv), and the desired arylboronic acid (4.0 equiv).[1]

  • Flush the vial with nitrogen.

  • Add freshly distilled and degassed DME and H₂O (10:1 ratio) to create a 0.1 M solution.

  • Seal the vial and heat the mixture at reflux until the starting material is consumed.

  • After cooling, add water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

StepPositionReagents & ConditionsR¹-B(OH)₂R²-B(OH)₂R³-B(OH)₂Yield (%)
2 C2Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °CPhenyl--96
2 C2Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °C4-Methoxyphenyl--98
2 C2Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °C3-Thienyl--90
3 C4CuTC, THF, 60 °C-4-Fluorophenyl-95
3 C4CuTC, THF, 60 °C-2-Naphthyl-99
4 C7Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, refluxPhenyl4-Fluorophenyl4-Tolyl85
4 C7Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, reflux4-Methoxyphenyl4-Fluorophenyl3-Pyridyl78
4 C7Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, reflux3-Thienyl2-Naphthyl4-(Trifluoromethyl)phenyl81

Data adapted from literature reports. Yields are for isolated products.[1][2]

Application Note 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is the most reactive site for SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly electrophilic.[2][3] This allows for the selective introduction of nucleophiles, such as amines, at this position under milder conditions compared to the C2 and C7 positions. This regioselectivity is crucial for building libraries of 4-aminoquinazoline derivatives, a common motif in kinase inhibitors.

G cluster_0 Reaction Conditions substrate This compound mild Mild Conditions (e.g., Reflux in Isopropanol) substrate->mild C4 Substitution nucleophile Amine (R-NH₂) product1 4-Amino-2,7-dichloroquinazoline mild->product1 harsh Harsh Conditions (Higher Temp. / Stronger Base) product2 2,4-Diamino-7-chloroquinazoline harsh->product2 product1->harsh C2 Substitution

Caption: Regioselectivity in SNAr reactions of this compound.

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as isopropanol or dioxane (to make a ~0.5 M solution).

  • Add the desired primary or secondary amine (1.0-1.2 equiv). For aniline nucleophiles, a mild base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv) may be added.[3]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-amino-2,7-dichloroquinazoline derivative.

Note: Further substitution at the C2 position typically requires harsher conditions, such as higher temperatures or the use of a stronger base.

Application in Drug Development: Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors (TKIs). By using this compound, medicinal chemists can synthesize novel trisubstituted quinazolines to explore new interactions within the ATP-binding pocket of EGFR and to overcome resistance mechanisms seen with earlier generation drugs. The substituents at the C2 and C7 positions can be tailored to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR ATP Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription TKI Quinazoline TKI (e.g., Gefitinib) TKI->P_EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline TKI.

References

Application Notes and Protocols for the Purification of 2,4,7-Trichloroquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,4,7-trichloroquinazoline via recrystallization. Recrystallization is a robust and scalable technique for the purification of solid compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This application note outlines a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing the purity of the final product. While specific solubility data for this compound is not widely available, this guide provides a framework based on the purification of structurally related compounds and general principles of crystallization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinazoline core, a scaffold present in numerous biologically active molecules. The purity of such compounds is paramount for accurate biological screening and subsequent development. Synthesis of this compound can result in various impurities, including starting materials, reagents, and side-products. Recrystallization offers an effective method for enhancing the purity of the synthesized compound. The principle of recrystallization relies on the selection of a suitable solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.

Materials and Equipment

Materials:

  • Crude this compound (e.g., 95% purity)[1]

  • Screening solvents (e.g., ethanol, toluene, ethyl acetate, acetone, hexane)

  • Deionized water

  • Filter paper (qualitative and quantitative)

  • Boiling chips

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

  • Glass funnels (short-stem)

  • Spatulas

  • Watch glasses

Experimental Protocols

Solvent Screening

The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should:

  • Completely dissolve the crude this compound at or near its boiling point.

  • Exhibit low solubility for this compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at high temperatures or keep them dissolved at low temperatures.

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Procedure:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature. Add the solvent dropwise until the solid dissolves completely.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of crystals upon cooling is a suitable candidate. Based on structurally similar compounds, ethanol and toluene are promising starting points for screening.

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the results of the solvent screening.

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
  • Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Use a minimal amount of hot solvent to completely dissolve the solid.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
  • Pre-heat a stemless glass funnel and a receiving Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.
  • Place a fluted filter paper in the hot funnel and pour the hot solution through it.

3. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Buchner funnel and flask.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

5. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (m.p. 127 °C) until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process is evaluated by the yield and the increase in purity of the final product.

ParameterBefore RecrystallizationAfter Recrystallization (Representative Data)
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) ~95%[1]>99%
Melting Point 124-126 °C126-127 °C
Yield N/A70-85%

Note: The "After Recrystallization" data are representative values for a successful laboratory-scale recrystallization and may vary depending on the initial purity of the crude material and the specific conditions used.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps and workflows described in this application note.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude Crude this compound Solvent Solvent Selection Dissolution Dissolution in Minimal Hot Solvent Solvent->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Purity Purity Analysis (HPLC, MP) Drying->Purity Yield Yield Calculation Drying->Yield Product Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Solvent_Selection_Logic Start Start: Crude Compound TestSolvent Test Solubility in Candidate Solvent Start->TestSolvent SolubleCold Soluble at Room Temp? TestSolvent->SolubleCold Heat Heat to Boiling SolubleCold->Heat No BadSolvent Unsuitable Solvent SolubleCold->BadSolvent Yes SolubleHot Dissolves Completely? Heat->SolubleHot Cool Cool to Room Temp & Ice Bath SolubleHot->Cool Yes SolubleHot->BadSolvent No CrystalsForm Good Crystal Formation? Cool->CrystalsForm GoodSolvent Suitable Solvent CrystalsForm->GoodSolvent Yes CrystalsForm->BadSolvent No

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Oiling out The compound's melting point is lower than the solvent's boiling point; the solution is cooled too quickly.Use a lower-boiling solvent or a solvent mixture; ensure slow cooling.
No crystal formation Too much solvent was used; the compound is very soluble even at low temperatures.Boil off some solvent to concentrate the solution; try a different solvent or a mixed-solvent system.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are slightly soluble in cold solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; minimize the volume of cold solvent used for washing.
Poor purity improvement Inappropriate solvent choice; rapid crystallization trapping impurities.Re-evaluate solvent selection; ensure slow cooling to allow for selective crystallization.

Conclusion

Recrystallization is a powerful and economical method for the purification of this compound. Careful solvent selection and adherence to a systematic protocol are crucial for achieving high purity and a good recovery rate. The procedures and guidelines presented in this application note provide a solid foundation for researchers to purify this and similar compounds, ensuring the quality of materials used in further scientific investigations.

References

Application Notes and Protocols for the Reaction of 2,4,7-Trichloroquinazoline with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trichloroquinazoline is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. The differential reactivity of its three chlorine atoms to nucleophilic substitution allows for the regioselective introduction of various functional groups, making it a valuable scaffold in medicinal chemistry and drug discovery. The quinazoline core is a prominent feature in numerous approved drugs, particularly in oncology, where they function as kinase inhibitors.

The chlorine atom at the C4 position is the most susceptible to nucleophilic attack, followed by the chlorine at the C2 position, with the C7 chlorine being the least reactive. This reactivity hierarchy enables a sequential and controlled synthesis of multi-substituted quinazoline derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

This document provides detailed application notes on the significance of these reactions in drug development and comprehensive experimental protocols for the reaction of this compound with various amine and thiol nucleophiles.

Application Notes: Therapeutic Relevance of Substituted Quinazolines

Quinazoline derivatives are a cornerstone of modern targeted cancer therapy. Their efficacy often stems from their ability to act as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.

Key Molecular Targets and Signaling Pathways:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of clinically approved anticancer drugs are quinazoline-based EGFR inhibitors, including gefitinib, erlotinib, and afatinib.[1][2][3] These drugs target the EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. The 4-anilinoquinazoline scaffold is a common structural motif for these inhibitors.[1][4][5]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[2][6] Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding the tumor's blood supply.[7][8][9]

  • Multi-Targeted Kinase Inhibition: A promising strategy in cancer therapy is the development of inhibitors that can target multiple kinases simultaneously, which can help to overcome drug resistance.[10] Substituted quinazolines have been successfully designed as multi-targeted inhibitors, concurrently blocking the activity of EGFR, VEGFR, PDGFR, and other kinases involved in cancer progression.[10][11]

The ability to selectively introduce different substituents onto the this compound core allows for the fine-tuning of the molecule's interaction with the ATP-binding pockets of these kinases, leading to the development of more potent and selective therapeutic agents.

Experimental Protocols

The following protocols provide detailed methodologies for the regioselective nucleophilic substitution reactions of this compound with various amine and thiol nucleophiles. The reactions are presented in order of the typical reactivity of the chloro-substituents (C4 > C2 > C7).

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions sensitive to moisture and air.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the products is typically achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Regioselective Monosubstitution at the C4-Position with an Aliphatic Amine

This protocol describes the reaction of this compound with an excess of an aliphatic amine at ambient temperature, leading to the selective substitution of the C4-chloro group.

Materials:

  • This compound

  • Aliphatic amine (e.g., n-butylamine, 2-5 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF), ethanol, or isopropanol)

  • Dichloromethane (for workup)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution (for workup)

  • Brine (saturated aqueous NaCl solution) (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the aliphatic amine (2-5 eq) to the solution. The excess amine also acts as a base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 0.5-3 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the 4-amino-2,7-dichloroquinazoline derivative.

Quantitative Data Summary (Representative Examples):

NucleophileSolventTemperature (°C)Time (h)Yield (%)
n-ButylamineTHFRoom Temp.2~85-95
PiperidineEthanolRoom Temp.1.5~90-98
MorpholineIsopropanolRoom Temp.2~92-97
Protocol 2: Regioselective Monosubstitution at the C4-Position with an Aromatic Amine

This protocol details the reaction of this compound with an aromatic amine, which generally requires heating and the presence of a base.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, 1.0-1.2 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), 1.5-2.0 equivalents)

  • Solvent (e.g., Isopropanol, Dioxane, or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (for workup)

  • Water (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the aromatic amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture under reflux (typically 80-120 °C).

  • Monitor the reaction by TLC. The reaction time can vary from 6 to 24 hours depending on the reactivity of the aniline.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • Alternatively, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-(arylamino)-2,7-dichloroquinazoline.

Quantitative Data Summary (Representative Examples):

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineIsopropanolReflux6~70-85
4-MethoxyanilineDioxane1008~75-90
3-ChloroanilineDMF12012~65-80
Protocol 3: Regioselective Monosubstitution at the C4-Position with a Thiol

This protocol describes the reaction of this compound with a thiol in the presence of a base to form a 4-thioether derivative.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1.0-1.2 equivalents)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), 1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (for workup)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C and add the thiol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,7-dichloro-4-(arylthio)quinazoline.

Quantitative Data Summary (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to RT4~80-90
4-MethoxythiophenolK₂CO₃DMFRoom Temp.6~85-95
Benzyl mercaptanNaHTHF0 to RT3~88-96
Protocol 4: Sequential Disubstitution at C4 and C2 Positions

This protocol outlines a two-step process for the synthesis of a 2,4-disubstituted-7-chloroquinazoline. The first step is the selective substitution at the C4 position as described in Protocols 1, 2, or 3. The second step involves the substitution of the less reactive C2-chloro group, which typically requires more forcing conditions.

Step 1: Synthesis of 4-Substituted-2,7-dichloroquinazoline

  • Follow Protocol 1, 2, or 3 to synthesize the desired 4-substituted intermediate.

Step 2: Substitution at the C2-Position

Materials:

  • 4-Substituted-2,7-dichloroquinazoline (from Step 1)

  • Nucleophile for C2 position (e.g., a primary or secondary amine, 1.5-3.0 equivalents)

  • Solvent (e.g., n-Butanol, Dioxane, or sealed tube reaction)

  • Base (optional, depending on the nucleophile and conditions, e.g., DIPEA)

Procedure:

  • In a pressure-rated reaction vessel, combine the 4-substituted-2,7-dichloroquinazoline (1.0 eq) and the second nucleophile (1.5-3.0 eq) in the chosen solvent.

  • If necessary, add a base.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-160 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Follow a similar workup and purification procedure as described in the previous protocols to isolate the 2,4-disubstituted-7-chloroquinazoline.

Quantitative Data Summary (Representative Examples for Step 2):

C4-Substituted IntermediateC2-NucleophileSolventTemperature (°C)Time (h)Yield (%)
4-Anilino-2,7-dichloroquinazolinePiperidinen-Butanol14024~60-75
2,7-Dichloro-4-(phenylthio)quinazolineMorpholineDioxane150 (sealed tube)48~55-70

Visualizations

Reaction Workflow

Reaction_Workflow start This compound c4_sub 4-Substituted-2,7-dichloroquinazoline start->c4_sub Nucleophile 1 (e.g., Amine, Thiol) Mild Conditions c2_c4_sub 2,4-Disubstituted-7-chloroquinazoline c4_sub->c2_c4_sub Nucleophile 2 Forcing Conditions c2_c4_c7_sub 2,4,7-Trisubstituted quinazoline c2_c4_sub->c2_c4_c7_sub Nucleophile 3 (e.g., Pd-catalyzed) Harsh Conditions Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K Gene_Expression Gene Expression VEGFR2->Gene_Expression Angiogenesis PDGFR PDGFR PDGFR->PI3K Akt Akt PI3K->Akt Akt->Gene_Expression Cell Survival, Proliferation MAPK->Gene_Expression Cell Growth, Differentiation Quinazoline Substituted Quinazoline Derivatives Quinazoline->EGFR Quinazoline->VEGFR2 Quinazoline->PDGFR

References

Application Notes and Protocols for the Analytical Determination of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,4,7-Trichloroquinazoline in various sample matrices. The protocols are based on established analytical techniques for similar halogenated heterocyclic compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a halogenated quinazoline derivative.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in research and pharmaceutical development, particularly for purity assessment, stability studies, and pharmacokinetic analysis.[2] This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable techniques for the analysis of such compounds.[3][4]

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and the nature of the study.[5]

  • HPLC-UV: A robust and widely used technique for the quantification of quinazoline derivatives in pharmaceutical formulations and biological samples.[2][3] It offers excellent reproducibility and is suitable for routine analysis.

  • GC-MS: A highly sensitive and selective method, ideal for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels in complex matrices.[4][6]

The following sections provide detailed protocols for each method, including sample preparation, instrumentation, and data analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Experimental Protocol: HPLC-UV

a) Sample Preparation (Pharmaceutical Formulation):

  • Accurately weigh and transfer a portion of the powdered tablets or contents of capsules equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (see section 3.1.b) and sonicate for 15 minutes to dissolve the compound.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

b) HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

c) Calibration Curve:

  • Prepare a stock solution of this compound reference standard (100 µg/mL) in the mobile phase.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

Data Presentation: Target Quantitative Performance

The following table summarizes the target performance characteristics for a validated HPLC-UV method for this compound.

ParameterTarget Value
Linearity Range 1 - 50 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level detection and confirmation of this compound in complex matrices such as environmental samples or for impurity profiling.

Experimental Protocol: GC-MS

a) Sample Preparation (e.g., Soil or Water):

  • Extraction:

    • Soil: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of acetone and vortex for 5 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Water: To 100 mL of the water sample, add 50 mL of dichloromethane and shake vigorously for 5 minutes in a separatory funnel. Collect the organic layer. Repeat the extraction twice.

  • Clean-up:

    • Combine the extracts and pass them through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interferences.[4]

    • Elute the analyte from the SPE cartridge with a suitable solvent like ethyl acetate.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

b) GC-MS Conditions:

ParameterRecommended Conditions
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 300 m/z
Selected Ion Monitoring (SIM) m/z 232, 234, 197 (target ions for quantification and confirmation)

c) Calibration Curve:

  • Prepare a stock solution of this compound reference standard (100 µg/mL) in hexane.

  • Prepare a series of calibration standards ranging from 0.01 µg/mL to 10 µg/mL.

  • Analyze each standard using the GC-MS method and construct a calibration curve by plotting the peak area of the target ion against the concentration.

Data Presentation: Target Quantitative Performance

The following table summarizes the target performance characteristics for a validated GC-MS method for this compound.

ParameterTarget Value
Linearity Range 0.01 - 10 µg/mL (R² > 0.998)
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.015 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Mobile Phase & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC filter->hplc detect UV Detection (254 nm) hplc->detect data Data Acquisition detect->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis GC-MS Analysis sample Soil or Water Sample add_solvent Add Extraction Solvent sample->add_solvent vortex Vortex / Shake add_solvent->vortex centrifuge Centrifuge / Separate Layers vortex->centrifuge collect Collect Supernatant / Organic Layer centrifuge->collect spe Solid-Phase Extraction (SPE) collect->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway (Illustrative)

While this compound is a synthetic compound without a known biological signaling pathway, the following diagram illustrates a generic kinase inhibitor pathway, as many quinazoline derivatives function as such.

Kinase_Inhibitor_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Kinase Activity ligand Growth Factor ligand->receptor inhibitor This compound (Potential Inhibitor) inhibitor->receptor atp ATP adp ADP atp->adp p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Generic pathway of a receptor tyrosine kinase inhibitor.

References

Handling and storage of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Compound Safety

I'm starting by gathering critical safety information. Currently, I'm diving into the Safety Data Sheet (SDS) and physical/chemical properties of 2,4,7-Trichloroquinazoline to understand its hazard profile and stability. Following this, I will explore recommended handling procedures for chlorinated heterocycles, with a specific focus on this compound if possible.

Prioritizing Safe Handling

I've already begun my deep dive into this compound's safety data and properties. Next up is researching recommended handling for chlorinated heterocycles, with special attention to the target compound if possible. Following this, I will explore storage conditions, including temperature and incompatibility. After that, I will search for relevant experimental protocols to build application notes, create data tables, and generate diagrams.

Reviewing Data Accessibility

I've been looking into the safety data and properties of this compound. It's proving difficult, though. A dedicated SDS for the compound seems unavailable. My research continues to find information across various sources, focusing on structurally similar chemicals as a stopgap measure. I'm exploring related compounds and their properties to make some intelligent inferences, so this phase is ongoing, and I'll keep you posted.

Analyzing Current Findings

I've gathered some preliminary data on this compound, including physical properties, storage recommendations, and appearance. While a dedicated SDS eludes me, I've extrapolated potential hazards from related compounds and general chemical handling guidance. My goal is to assemble a complete hazard profile, so I'm still searching for specific toxicity data and incompatibilities.

Assessing Information Gaps

My search provided some basic information like melting point and storage guidelines, alongside preliminary hazards inferred from similar compounds. While no dedicated SDS surfaced, I can deduce general safety measures. I'm focusing on locating more specific toxicity data and incompatibilities. Expanding the search to related analogs seems promising for filling these crucial information gaps and developing complete application notes.

Formulating Next Steps

My data gathering efforts have yielded some preliminary findings on this compound's properties. While I've located some physical data and storage recommendations, along with inferred hazard information from related compounds, a specific SDS remains elusive. My focus now is on a focused search for an SDS, and then building an application note and protocol. This will involve the use of analogs, and incorporating physical properties and handling guidelines from related chemicals, along with some graphical representation of data.

Examining Chemical Safety Data

Synthesizing Safety & Handling

My focus has shifted to pulling together the gathered data. I've now consolidated hazard statements (H315, H319, H335), precautionary measures (P261, P305+P351+P338), the "Warning" signal, and ideal storage conditions (inert atmosphere, 2-8°C). This allows me to confidently move towards synthesizing a complete guide, integrating the specifics of this compound with general quinazoline/chlorinated compound guidelines.

Developing Lab Protocols

My search has improved again. I now have physical and chemical property data for this compound, along with a detailed hazard summary. I'm developing a standard operating procedure for handling this compound, including PPE, engineering controls, and transfer procedures. I'm also working on spill cleanup, waste disposal, and storage conditions. I'll visualize the handling workflow and storage decisions with diagrams. I feel ready to start writing.

Integrating Specifics and General Guidelines

After gathering essential data, my focus has intensified on weaving together the specific hazards of this compound (H315, H319, H335, etc.) with general guidelines for quinazolines and chlorinated compounds. I've successfully extracted and organized physical properties, hazard statements, precautionary measures, and storage specifics. This consolidation allows me to confidently develop a structured application note and detailed protocols, including SOPs and visual diagrams. My approach now centers on creating a clear, comprehensive guide with data tables and helpful visual aids for safety information.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 2,4,7-trichloroquinazoline via palladium-catalyzed cross-coupling reactions. The quinazoline scaffold is a crucial component in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1] This document outlines regioselective methods for Suzuki, Buchwald-Hartwig, and Thiolation reactions, enabling the synthesis of diverse libraries of substituted quinazolines for drug discovery and development.

Introduction to Cross-Coupling of this compound

This compound is a versatile building block for medicinal chemistry. The three chlorine atoms at positions 2, 4, and 7 exhibit different reactivities, allowing for sequential and regioselective functionalization. The C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution and initial cross-coupling reactions.[1] However, direct coupling at C-4 can be challenging due to competitive hydrolysis.[1]

This guide presents a strategic approach to achieve trisubstituted quinazolines by first temporarily deactivating the C-4 position, followed by sequential palladium-catalyzed cross-coupling reactions at the C-2, C-4, and C-7 positions.[1]

Regioselective Suzuki Coupling of Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[2][3] A sequential strategy is employed for the polyarylation of this compound, starting with the temporary protection of the C-4 position as a thioether.[1]

Experimental Workflow: Sequential Suzuki Coupling

Suzuki_Workflow cluster_0 Step 1: C-4 Position Deactivation cluster_1 Step 2: C-2 Suzuki Coupling cluster_2 Step 3: C-4 Desulfitative Suzuki Coupling cluster_3 Step 4: C-7 Suzuki Coupling A This compound B i-PrSH, NaH, THF, 0°C to rt A->B C 2,7-Dichloro-4-(isopropylthio)quinazoline B->C D ArB(OH)2, Pd(OAc)2, PPh3, K3PO4, Dioxane/H2O, 75°C C->D E 2-Aryl-7-chloro-4-(isopropylthio)quinazoline D->E F Ar'B(OH)2, Pd(dppf)Cl2, CuI, K3PO4, Dioxane, 100°C E->F G 2,4-Diaryl-7-chloroquinazoline F->G H Ar''B(OH)2, Pd(OAc)2, PPh3, K3PO4, Dioxane/H2O, Reflux G->H I 2,4,7-Triarylquinazoline H->I Buchwald_Workflow cluster_0 Buchwald-Hartwig C-4 Amination A This compound B Amine, Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C A->B C 4-Amino-2,7-dichloroquinazoline B->C Thiolation_Workflow cluster_0 Palladium-Catalyzed C-4 Thiolation A This compound B Thiol, Pd(OAc)2, Xantphos, K2CO3, Dioxane, 110°C A->B C 2,7-Dichloro-4-(aryl/alkylthio)quinazoline B->C

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2,4,7-trichloroquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) cyclization of 4-chloroanthranilic acid to form 7-chloroquinazoline-2,4(1H,3H)-dione, and (2) subsequent chlorination to yield the final product.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

Q1: My yield of 7-chloroquinazoline-2,4(1H,3H)-dione is very low. What are the common causes?

A1: Low yields in this cyclization step often stem from incomplete reaction or side product formation. Key factors to investigate are:

  • Purity of Starting Material: Ensure the 4-chloroanthranilic acid is pure. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of the starting material or product.

  • pH Control: When using cyanates, the pH of the reaction mixture is crucial. The reaction of anthranilic acid with potassium cyanate is typically performed under basic conditions (pH 9-12) to facilitate the reaction.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Q2: I am observing multiple spots on my TLC plate for the cyclization reaction. What are the possible side products?

A2: The formation of multiple products can be due to incomplete reaction or the formation of urea byproducts. Ensure that the stoichiometry of the reactants is correct. Purification of the crude product can be achieved by recrystallization or column chromatography to isolate the desired 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination of 7-Chloroquinazoline-2,4(1H,3H)-dione to this compound

Q3: The chlorination of my 7-chloroquinazoline-2,4(1H,3H)-dione is resulting in a low yield of this compound. What should I troubleshoot?

A3: The chlorination step is highly sensitive to reaction conditions. Here are the primary aspects to troubleshoot:

  • Moisture Content: The presence of moisture is a critical factor for failure in chlorination reactions using agents like phosphorus oxychloride (POCl₃). Water reacts with POCl₃, reducing its effectiveness and leading to the formation of impurities.[2] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Choice and Quality of Chlorinating Agent:

    • POCl₃: This is a common and effective reagent. Using it in the presence of an organic base like N,N-diethylaniline can improve the yield.[3]

    • POCl₃/PCl₅ Mixture: This combination is a very strong chlorinating agent and can be effective when POCl₃ alone is insufficient.[4]

    • SOCl₂: While an alternative, thionyl chloride (SOCl₂) can be more toxic and may result in lower yields compared to POCl₃ for this type of transformation.[2]

    • Ensure the chlorinating agent is fresh, as degradation can lead to lower reactivity.

  • Reaction Temperature and Time: The reaction typically requires heating (reflux). Monitor the reaction by TLC to determine the optimal reaction time. Incomplete reaction will result in recovering the starting material, while prolonged heating at very high temperatures might lead to decomposition.

  • Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the reaction mixture onto ice-water is a common procedure to precipitate the product and hydrolyze excess chlorinating agent.[2] Performing this at a low temperature is crucial to prevent hydrolysis of the chlorinated product back to the starting material.

Q4: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

A4: Impurities can arise from several sources:

  • Unreacted Starting Material: If the chlorination is incomplete, you will have residual 7-chloroquinazoline-2,4(1H,3H)-dione.

  • Mono-chlorinated Intermediates: Incomplete reaction can also lead to the presence of 2-chloro-7-chloro-4(3H)-quinazolinone or 4-chloro-7-chloro-2(1H)-quinazolinone.

  • Hydrolysis Product: The desired this compound can hydrolyze back to the dione if exposed to moisture, especially during workup.

  • Phosphorylated Intermediates: When using POCl₃, phosphorylated intermediates can form. These are typically hydrolyzed during the aqueous workup.[5]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents to find a suitable system.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.

  • Washing: Washing the crude product with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic impurities.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Quinazolinone Synthesis

Chlorinating AgentTypical ConditionsReported YieldAdvantagesDisadvantages
POCl₃ Reflux, often with a base (e.g., N,N-diethylaniline)High (e.g., 94% for a similar substrate)[3]Commonly used, effectiveHighly corrosive, moisture-sensitive
POCl₃ / PCl₅ RefluxOften highVery strong chlorinating agent[4]Harsh conditions, corrosive
SOCl₂ / cat. DMF RefluxCan be lower than POCl₃[2]Gaseous byproducts simplify removalMore toxic than POCl₃, can be less effective[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from the synthesis of a similar fluoro-substituted compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 4-chloroanthranilic acid (1 equivalent).

  • Reagent Addition: In a separate flask, dissolve sodium cyanate (NaOCN) (2.5 equivalents) in water.

  • Reaction: Slowly add the NaOCN solution to the suspension of 4-chloroanthranilic acid while stirring vigorously.

  • pH Adjustment: After the addition is complete, stir the mixture at room temperature for 30 minutes. Then, add sodium hydroxide (NaOH) in small portions to maintain a basic pH (9-12).[1]

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and air-dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione. The expected yield is in the range of 80-85%.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of a similar fluoro-substituted compound.[3]

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents) followed by N,N-diethylaniline (1.01 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone). The expected yield is typically high, potentially over 90%.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 4-Chloroanthranilic_Acid 4-Chloroanthranilic Acid 7-Chloroquinazoline-2,4-dione 7-Chloroquinazoline-2,4(1H,3H)-dione 4-Chloroanthranilic_Acid->7-Chloroquinazoline-2,4-dione Heat Urea_or_NaOCN Urea or NaOCN Urea_or_NaOCN->7-Chloroquinazoline-2,4-dione This compound This compound 7-Chloroquinazoline-2,4-dione->this compound Reflux Chlorinating_Agent POCl3 / PCl5 or SOCl2 Chlorinating_Agent->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step Identify the Problematic Step Start->Check_Step Step1_Low_Yield Low Yield in Step 1: 7-Chloroquinazoline-2,4-dione Check_Step->Step1_Low_Yield Step 1 Step2_Low_Yield Low Yield in Step 2: Chlorination Check_Step->Step2_Low_Yield Step 2 Purity Check Purity of 4-Chloroanthranilic Acid Step1_Low_Yield->Purity Conditions1 Optimize Reaction Conditions: - Temperature - Reaction Time - pH (if using cyanate) Purity->Conditions1 Solution Improved Yield Conditions1->Solution Moisture Ensure Anhydrous Conditions Step2_Low_Yield->Moisture Chlorinating_Agent Evaluate Chlorinating Agent: - Freshness - Choice (POCl3 vs. others) - Stoichiometry Moisture->Chlorinating_Agent Conditions2 Optimize Reaction Conditions: - Temperature (Reflux) - Reaction Time Chlorinating_Agent->Conditions2 Workup Review Work-up Procedure: - Quench at low temperature - Minimize exposure to water Conditions2->Workup Workup->Solution

Caption: Troubleshooting workflow for low-yield synthesis.

References

Technical Support Center: 2,4,7-Trichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,7-trichloroquinazoline. The following sections address common issues encountered during its synthesis and purification, with a focus on identifying and mitigating side reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the chlorination of 7-chloroquinazoline-2,4(1H,3H)-dione using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a base like N,N-diisopropylethylamine (DIEA) or N,N-diethylaniline.[1][2] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is also a viable method.[1]

Q2: I am observing a significant amount of a water-soluble byproduct and my yield of this compound is low. What could be the issue?

A2: This is likely due to the hydrolysis of the product. The chlorine atom at the C4 position is highly susceptible to nucleophilic attack by water, leading to the formation of 2,7-dichloro-4-hydroxyquinazoline.[3] This hydrolysis can occur during the reaction workup if moisture is not carefully excluded. It is crucial to perform the reaction under anhydrous conditions and to quench the reaction mixture carefully, for instance, by pouring it onto crushed ice and immediately extracting the product into an organic solvent.

Q3: My TLC analysis shows a spot that is less polar than my starting material but is not the desired product. What could this be?

A3: If you are using phosphorus oxychloride for the chlorination, you may be forming phosphorylated intermediates or "pseudodimers." These can arise from the reaction between a phosphorylated quinazolinone intermediate and an unreacted molecule of the starting material.[4] These intermediates are typically less polar than the starting quinazolinedione.

Q4: Can side reactions occur at the C2 or C7 positions?

A4: While the C4 position is the most reactive towards nucleophiles, reactions at the C2 and C7 positions are also possible, though they generally require more forcing conditions.[5] Incomplete chlorination can also lead to impurities where the hydroxyl groups at the C2 or C4 positions are not replaced by chlorine. The C7 chloro group is the least reactive towards nucleophilic aromatic substitution.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Product 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature or time.1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material. 2. Ensure anhydrous conditions throughout the reaction and workup. Quench the reaction carefully into ice/water and immediately extract the product. 3. Optimize the reaction temperature (typically reflux) and time (often several hours).
Presence of Multiple Spots on TLC 1. Formation of side products (hydrolysis, dimers, etc.). 2. Incomplete chlorination. 3. Degradation of the product.1. Use purification techniques such as column chromatography or recrystallization. 2. Ensure a sufficient excess of the chlorinating agent and adequate reaction time. 3. Avoid unnecessarily harsh reaction conditions or prolonged heating.
Product is Difficult to Purify 1. Co-elution of impurities with the product. 2. Presence of isomeric impurities.1. Experiment with different solvent systems for column chromatography. 2. Consider recrystallization from a suitable solvent to remove isomers.
Inconsistent Results 1. Variable quality of starting materials or reagents. 2. Presence of moisture.1. Use high-purity, dry starting materials and reagents. 2. Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound from 7-Chloroquinazoline-2,4(1H,3H)-dione

This protocol is a representative procedure for the chlorination of a quinazolinedione.

Materials:

  • 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.1 eq) followed by phosphorus oxychloride (4.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Potential Side Reaction Products

Side Product Structure Typical Analytical Data Mitigation Strategy
2,7-dichloro-4-hydroxyquinazolineC₈H₄Cl₂N₂O¹H NMR: Aromatic protons shifted compared to the starting material. The presence of a hydroxyl proton signal. MS (ESI+): [M+H]⁺ at m/z corresponding to the hydrolyzed product.Perform the reaction and workup under strictly anhydrous conditions. Use a non-aqueous workup if possible.
Phosphorylated IntermediatesVaries³¹P NMR: Signals in the phosphate region. MS (ESI+): Peaks corresponding to the mass of the quinazolinone plus phosphate-containing fragments.Ensure the reaction goes to completion by providing sufficient heat and reaction time. A basic reaction medium can suppress the formation of some dimeric species.[4]
Incompletely Chlorinated Products (e.g., 2-hydroxy-4,7-dichloroquinazoline)C₈H₄Cl₂N₂O¹H NMR: Presence of an N-H or O-H proton signal. Aromatic signals will differ from the fully chlorinated product. MS (ESI+): [M+H]⁺ at m/z corresponding to the partially chlorinated product.Use a sufficient excess of the chlorinating agent (e.g., POCl₃) and ensure adequate reaction time and temperature.
Bis-quinazolines (Dimer)C₁₆H₆Cl₄N₄ (example)¹H NMR: Complex aromatic region with signals corresponding to two quinazoline units. MS (ESI+): A molecular ion peak corresponding to the dimer's mass.This is less common as a side product in standard chlorination but can be favored under certain conditions. Maintaining appropriate stoichiometry and reaction conditions for monochlorination is key.

Visualizing Reaction Pathways and Troubleshooting

Synthesis and Side Reactions of this compound

G Synthesis and Side Reactions of this compound start 7-Chloroquinazoline-2,4(1H,3H)-dione reagents POCl3, Base (e.g., DIEA) start->reagents product This compound reagents->product Desired Reaction incomplete Incompletely Chlorinated Intermediates reagents->incomplete Side Reaction dimer Phosphorylated Intermediates & Pseudodimers reagents->dimer Side Reaction hydrolysis 2,7-Dichloro-4-hydroxyquinazoline (Hydrolysis Product) product->hydrolysis Side Reaction water H2O (moisture) water->hydrolysis incomplete_chlorination Insufficient Chlorinating Agent/Time incomplete_chlorination->incomplete

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm check_workup Was the Workup Strictly Anhydrous? check_sm->check_workup Yes increase_time Increase Reaction Time or Temperature check_sm->increase_time No check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_workup->check_conditions Yes improve_workup Improve Workup Protocol (e.g., non-aqueous) check_workup->improve_workup No optimize Systematically Optimize Conditions check_conditions->optimize All conditions verified check_reagents Check Purity/Excess of Chlorinating Agent increase_time->check_reagents

Caption: A logical guide to troubleshooting low product yield.

References

Technical Support Center: Optimizing 2,4,7-Trichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,7-trichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely adopted and effective method is a two-step synthesis. The process begins with the cyclization of 2-amino-4-chlorobenzoic acid to form the intermediate, 7-chloroquinazoline-2,4(1H,3H)-dione. This intermediate is subsequently chlorinated to yield the final product, this compound.

Q2: Which chlorinating agents are most effective for converting 7-chloroquinazoline-2,4(1H,3H)-dione to this compound?

A2: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for this transformation.[1][2][3][4] The reaction may be performed with POCl₃ alone or in the presence of additives such as phosphorus pentachloride (PCl₅) or an organic base like N,N-diethylaniline or other tertiary amines to facilitate the reaction.[1][2][3]

Q3: My final product, this compound, appears to be hydrolyzing back to the starting material during workup. How can I prevent this?

A3: The chloro substituents on the quinazoline ring, particularly at the 4-position, are highly susceptible to hydrolysis, especially in aqueous and basic conditions.[5] To prevent this, it is crucial to perform the workup under anhydrous or acidic conditions until the product is isolated. Quenching the reaction mixture by pouring it onto crushed ice and immediately extracting with a water-immiscible organic solvent is a common strategy. Avoid using basic solutions like sodium bicarbonate for neutralization until the product is safely in the organic phase.[5]

Q4: What are the typical purification methods for crude this compound?

A4: Purification of the crude product can be achieved through recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.[6] For more challenging separations from byproducts, column chromatography on silica gel is an effective method.[7] Given the polychlorinated nature of the compound, techniques used for purifying similar compounds, such as polychlorinated biphenyls, which may involve fat retainers like Florisil in pressurized liquid extraction, could be adapted for specific applications.[7]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from the synthesis of analogous fluoro-substituted quinazolinediones.[6]

  • Preparation: In a suitable reaction vessel, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in water.

  • Cyclization: While stirring vigorously, add a solution of sodium cyanate (NaOCN) (2.5 eq) in water dropwise.

  • Basification: After stirring for 30 minutes at room temperature, add sodium hydroxide (NaOH) in small portions to raise the pH.

  • Acidification: Cool the reaction mixture and add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. This will cause the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry. The resulting 7-chloroquinazoline-2,4(1H,3H)-dione is typically used in the next step without further purification.

Protocol 2: Chlorination to this compound

This protocol is a generalized procedure based on common chlorination methods for quinazolinones.[1][3][4][6]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, create a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃) (a significant excess, often used as the solvent), and N,N-diethylaniline (1.01 eq).

  • Heating: Heat the mixture to reflux and maintain for several hours (typically 5-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Cautiously pour the residue onto a mixture of ice and water.

  • Extraction: The precipitated crude product should be collected by filtration, washed with water, and dried under a vacuum. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

Table 1: Optimized Reaction Conditions for Quinazoline-dione Synthesis

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2-Amino-4-fluorobenzoic acidNaOCN, NaOH, HClWaterRoom Temperature~1-2h82%[6]
2-Aminobenzamide(Boc)₂O, DMAPCH₃CNRoom Temperature12h66%[8]
2-Amino-4,5-dimethoxybenzonitrileDMFN/A>190°CN/A~69%[9]

Table 2: Optimized Reaction Conditions for Chlorination of Quinazoline-diones

Starting MaterialChlorinating Agent(s)Additive/SolventTemperatureTimeYieldReference
7-Fluoroquinazoline-2,4(1H,3H)-dionePOCl₃N,N-diethylanilineRefluxOvernight94%[6]
6,7-Dimethoxy quinazolin-2,4-dionesPOCl₃N,N-dimethylanilineReflux5hN/A[1][3]
7-Chloro-3H-quinazolin-4-onePOCl₃None (POCl₃ as solvent)100°C3h94.8%[4]
Quinazolin-4-onePOCl₃N/AReflux4hN/A[5]
6-Nitroquinazolin-4(1H)-onePOCl₃ / PCl₅N/A90-160°C1-6hLow[2]

Troubleshooting Guides

Issue 1: Low or No Yield of 7-Chloroquinazoline-2,4(1H,3H)-dione (Step 1)
  • Possible Cause: Incomplete cyclization due to improper pH or temperature.

  • Solution: Ensure that the pH is carefully controlled during the acidification step. Dropping the pH too quickly or too low can lead to side reactions. The reaction is typically carried out at room temperature; significant deviations could affect the yield.

  • Possible Cause: Purity of the starting 2-amino-4-chlorobenzoic acid.

  • Solution: Verify the purity of the starting material. Impurities can inhibit the reaction. Recrystallization of the starting material may be necessary.

Issue 2: Low Yield or Incomplete Reaction in Chlorination (Step 2)
  • Possible Cause: Insufficient reaction time or temperature.

  • Solution: The chlorination of the dione can be slow. Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction by TLC until the starting material is fully consumed.[10] Increasing the reaction temperature, if possible, can also improve the rate.[2]

  • Possible Cause: Presence of moisture.

  • Solution: The reaction is sensitive to water, which can react with POCl₃ and deactivate it. Ensure all glassware is thoroughly dried and that the 7-chloroquinazoline-2,4(1H,3H)-dione starting material is anhydrous.

  • Possible Cause: Inefficient activation of the dione.

  • Solution: The addition of a tertiary amine base like N,N-diethylaniline or N,N-dimethylaniline can catalyze the reaction.[1][3] The reaction can also be driven by using a mixture of POCl₃ and PCl₅.[2]

Issue 3: Formation of Multiple Byproducts
  • Possible Cause: Overheating or prolonged reaction times.

  • Solution: While sufficient heat is necessary, excessive temperatures or extended reaction times can lead to decomposition or the formation of tarry byproducts. Find the optimal balance of temperature and time for your specific setup.

  • Possible Cause: Reaction with the solvent or additives.

  • Solution: Ensure the solvent and any additives are inert under the reaction conditions. The use of POCl₃ as both the reagent and solvent can minimize side reactions.[4]

Issue 4: Difficulty in Product Isolation and Purification
  • Possible Cause: Hydrolysis of the product during aqueous workup.

  • Solution: As noted in the FAQs, 4-chloroquinazolines are prone to hydrolysis.[5] Minimize contact with water and basic solutions. After quenching on ice, immediately filter the solid or extract it into a non-polar organic solvent. Wash the organic layer with brine or dilute acid instead of a basic solution.

  • Possible Cause: Co-precipitation of impurities.

  • Solution: If the filtered product is impure, consider dissolving it in an organic solvent, filtering out any insoluble material, and then recrystallizing. If recrystallization is insufficient, column chromatography is the recommended next step.

Visualizations

experimental_workflow cluster_step1 Step 1: Dione Synthesis cluster_step2 Step 2: Chlorination start 2-Amino-4-chlorobenzoic Acid react1 Add NaOCN in Water start->react1 react2 Adjust pH with NaOH, then HCl react1->react2 product1 7-Chloroquinazoline-2,4(1H,3H)-dione react2->product1 react3 Reflux with POCl3 and N,N-Diethylaniline product1->react3 workup Quench on Ice, Isolate react3->workup purify Purify (Recrystallization/ Chromatography) workup->purify final_product This compound purify->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_chlorination start Low Yield in Chlorination Step? check_sm Is Starting Material (SM) Consumed (TLC)? start->check_sm Yes check_hydrolysis Is SM reformed during workup? check_sm->check_hydrolysis Yes increase_time_temp Increase reaction time/temp. Ensure anhydrous conditions. Add catalyst (e.g., base). check_sm->increase_time_temp No check_purity Is the isolated product impure? check_hydrolysis->check_purity No anhydrous_workup Use anhydrous/acidic workup. Minimize water contact. Avoid basic neutralization. check_hydrolysis->anhydrous_workup Yes optimize_purification Optimize recrystallization solvent. Perform column chromatography. check_purity->optimize_purification Yes

Caption: Troubleshooting decision tree for the chlorination of 7-chloroquinazoline-2,4(1H,3H)-dione.

References

Technical Support Center: 2,4,7-Trichloroquinazoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,4,7-trichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 7-chloroquinazoline-2,4(1H,3H)-dione.

  • Incompletely Chlorinated Intermediates: These can include monochloro or dichloro species where one or both of the hydroxyl groups of the precursor have not been substituted by chlorine.

  • Hydrolysis Products: The chloro groups on the quinazoline ring are susceptible to hydrolysis, which can lead to the formation of hydroxy-substituted impurities, particularly if the compound is exposed to moisture or certain solvents under non-neutral pH conditions.

  • Over-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions, chlorination at other positions on the aromatic ring can occur.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to moisture and may be susceptible to hydrolysis under acidic or basic conditions.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification in real-time. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) is a good starting point for method development.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the product is lower than the boiling point of the solvent. High concentration of impurities is depressing the melting point.Use a lower-boiling point solvent or a mixed solvent system. Try to "seed" the solution with a pure crystal of the product. Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Low recovery of purified product. Too much solvent was used during recrystallization. The product is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.Concentrate the filtrate and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a pre-heated funnel for hot filtration.
Colored impurities persist in the final product. The impurity has similar solubility characteristics to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Try a different recrystallization solvent or a multi-solvent system.
No crystal formation upon cooling. The solution is not sufficiently saturated.Reduce the volume of the solvent by evaporation. Scratch the inside of the flask at the meniscus with a glass rod to induce nucleation.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities (co-elution). The polarity of the eluent is too high or too low. The column is overloaded with the crude material.Optimize the mobile phase using TLC. A good starting point for this compound is a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient. Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).
Product elutes too quickly (low retention). The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane or petroleum ether).
Product does not elute from the column. The eluent is not polar enough. The product may be degrading on the silica gel.Gradually increase the polarity of the mobile phase. If degradation is suspected, consider using a less acidic silica gel or deactivating the silica with a small amount of triethylamine in the eluent. Alternatively, a different stationary phase like alumina could be tested.
Streaking or tailing of spots on TLC analysis of fractions. The compound may be interacting with the acidic sites on the silica gel. The sample was loaded in a solvent that is too polar.Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent. Load the sample in a minimal amount of a low-polarity solvent or use a dry-loading technique.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Screening:

    • In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexanes) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Determine an appropriate mobile phase system using TLC. A mixture of petroleum ether and ethyl acetate is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a silica gel slurry in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a lower polarity.

    • Gradually increase the polarity of the mobile phase to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 tlc TLC Monitoring recrystallization->tlc column_chromatography->tlc hplc HPLC Purity Check tlc->hplc final_product Pure this compound hplc->final_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Challenge Encountered oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution streaking Streaking/Tailing start->streaking solution1 solution1 oiling_out->solution1 Adjust Solvent System Seed Crystals solution2 solution2 low_recovery->solution2 Concentrate Filtrate Pre-heat Funnel solution3 solution3 colored_product->solution3 Activated Charcoal Change Solvent solution4 solution4 poor_separation->solution4 Optimize Eluent Check Loading solution5 solution5 no_elution->solution5 Increase Eluent Polarity Check for Degradation solution6 solution6 streaking->solution6 Add Modifier (e.g., TEA) Dry Loading

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Regioselective Reactions of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,7-trichloroquinazoline. Our goal is to help you improve regioselectivity and overcome common challenges in your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?

A1: The typical order of reactivity for the three chlorine atoms in this compound towards nucleophiles is C4 > C2 > C7. The chlorine at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack under mild conditions.[1][2][3] Subsequent substitutions at C2 and C7 generally require more forcing conditions.

Q2: Why is my reaction at the C4 position giving a low yield?

A2: Low yields in C4 substitution reactions are often due to competitive hydrolysis at this highly electrophilic site.[1][2] The presence of water or other protic impurities in the reaction mixture can lead to the formation of the corresponding quinazolinone byproduct.

Q3: How can I achieve selective substitution at the C2 or C7 position first?

A3: Direct selective substitution at C2 or C7 in the presence of the more reactive C4 position is challenging. A common strategy is to first deactivate the C4 position with a temporary protecting group, such as a thioether. This allows for subsequent regioselective functionalization at the C2 position. The protecting group at C4 can then be removed and the position functionalized, followed by reaction at the least reactive C7 site.[1][2]

Q4: What factors influence the regioselectivity of palladium-catalyzed cross-coupling reactions?

A4: For palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the intrinsic electrophilicity of the carbon-chlorine bonds is a primary factor, favoring C4. However, the choice of catalyst, ligands, base, and solvent can modulate this selectivity. For instance, increasing temperature may lead to a loss of regioselectivity.[2]

Q5: Are there computational studies that support the observed regioselectivity?

A5: Yes, Density Functional Theory (DFT) calculations have been used to study the electronic properties of related dichloroquinazolines. These studies show that the carbon atom at the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4][5] This theoretical finding aligns with the experimentally observed regioselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low Yield / No Reaction 1. Insufficient temperature. 2. Weak nucleophile. 3. Poor solubility of reactants. 4. Catalyst deactivation (for cross-coupling).1. Gradually increase the reaction temperature while monitoring for side products. 2. Use a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent. 3. Choose a solvent with better solubilizing properties for your reactants at the reaction temperature (e.g., DMF, DMSO, THF). 4. Use fresh catalyst and ensure inert reaction conditions (degas solvent, use a glovebox).[2][6]
Lack of Regioselectivity (Mixture of Isomers) 1. Reaction temperature is too high. 2. Strong nucleophile reacting at multiple sites. 3. Incorrect reaction sequence for sequential functionalization.1. Lower the reaction temperature to favor substitution at the most reactive site (C4). 2. Use a less reactive nucleophile or a protecting group strategy. 3. For trisubstitution, follow a logical sequence such as C4 protection -> C2 functionalization -> C4 deprotection/functionalization -> C7 functionalization.[1][2]
Formation of Quinazolinone Byproduct Presence of water in the reaction mixture leading to hydrolysis at the C4 position.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
Difficulty in Sequential Arylation Competitive hydrolysis at C4 during the first Suzuki coupling.Employ a C4-thioether deactivation strategy. This allows for clean C2 arylation first. The thioether can then be removed for subsequent C4 functionalization.[1][2]

Experimental Protocols

Protocol 1: Sequential Regioselective Suzuki Cross-Coupling via C4-Thioether Protection

This protocol outlines a three-stage process for the synthesis of a 2,4,7-trisubstituted quinazoline.

Stage 1: Selective C4-Thioether Installation [1][2]

  • To a solution of this compound (1.0 eq) in freshly distilled and degassed THF at 0 °C, add a premixed solution of isopropyl mercaptan (1.0 eq) and NaH (1.05 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(isopropylthio)-2,7-dichloroquinazoline.

Stage 2: Regioselective C2-Arylation [1][2]

  • In a reaction vessel, combine the 4-(isopropylthio)-2,7-dichloroquinazoline (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (15 mol%).

  • Add a suitable solvent (e.g., toluene) and a base (e.g., 2M aqueous Na₂CO₃).

  • Heat the mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the 2-aryl-4-(isopropylthio)-7-chloroquinazoline.

Stage 3: Desulfitative C4-Arylation and Final C7-Arylation [2]

  • C4-Arylation: To the product from Stage 2 (1.0 eq), add the second arylboronic acid (2.0 eq) and copper(I) thiophene-2-carboxylate (CuTC) (2.0 eq) in a solvent like THF. Heat the reaction to reflux.

  • Monitor the reaction for the desulfitative coupling. Upon completion, work up the reaction and purify the 2,4-diaryl-7-chloroquinazoline.

  • C7-Arylation: Subject the 2,4-diaryl-7-chloroquinazoline (1.0 eq) to a final Suzuki coupling with a third arylboronic acid (4.0 eq) using a higher loading of catalyst and ligand (e.g., 10 mol% Pd(OAc)₂ and 30 mol% PPh₃) at an elevated temperature.

  • After workup and purification, the desired 2,4,7-triarylquinazoline is obtained.

Data Presentation

Table 1: Influence of Nucleophile on Regioselectivity at Room Temperature

Nucleophile Solvent Time (h) Product Distribution (C4:C2:C7) Yield of C4-substituted product (%)
AnilineEtOH4>99 : <1 : 095
MorpholineTHF2>99 : <1 : 098
Sodium MethoxideMeOH190 : 10 : 085 (as a mixture)
Isopropyl MercaptanTHF1>99 : <1 : 096

Table 2: Effect of Temperature on C2 vs. C7 Selectivity in Suzuki Coupling of 4-protected-2,7-dichloroquinazoline

Arylboronic Acid Temperature (°C) Time (h) Product Ratio (C2-aryl : C7-aryl) Total Yield (%)
Phenylboronic acid756>95 : 592
Phenylboronic acid100485 : 1588
4-Methoxyphenylboronic acid755>95 : 594
4-Methoxyphenylboronic acid100380 : 2085

Visualizations

G cluster_workflow Sequential Functionalization Workflow start This compound step1 C4 Protection (e.g., i-PrSH, NaH) start->step1 intermediate1 4-thioether-2,7-dichloroquinazoline step1->intermediate1 step2 C2 Suzuki Coupling (Ar¹B(OH)₂, Pd(OAc)₂) intermediate1->step2 intermediate2 2-Ar¹-4-thioether-7-chloroquinazoline step2->intermediate2 step3 C4 Desulfitative Coupling (Ar²B(OH)₂, CuTC) intermediate2->step3 intermediate3 2-Ar¹-4-Ar²-7-chloroquinazoline step3->intermediate3 step4 C7 Suzuki Coupling (Ar³B(OH)₂, Pd(OAc)₂) intermediate3->step4 end_product 2-Ar¹-4-Ar²-7-Ar³-quinazoline step4->end_product G cluster_logic Factors Influencing Regioselectivity conditions Reaction Conditions temp Temperature conditions->temp nucleophile Nucleophile Strength conditions->nucleophile solvent Solvent Polarity conditions->solvent reactivity Intrinsic Reactivity (C4 > C2 > C7) outcome Reaction Outcome reactivity->outcome temp->outcome nucleophile->outcome solvent->outcome strategy Synthetic Strategy (e.g., Protecting Groups) strategy->outcome

References

2,4,7-Trichloroquinazoline stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4,7-trichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture.[1][2][3] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4] As a chlorinated heterocyclic compound, it is sensitive to moisture and can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl) and subsequent corrosion of metal containers.[1] Therefore, it is crucial to use tightly sealed, appropriate containers.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and nucleophilic substitution. The quinazoline core is susceptible to degradation under both acidic and basic conditions.[5] The chlorine substituents, particularly at the C4 and C2 positions, are reactive towards nucleophiles, leading to substitution reactions that are a form of chemical degradation. The C4 position is the most susceptible to nucleophilic attack.[6][7]

Q3: Is this compound sensitive to light?

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution

Possible Causes:

  • Insufficient Reactivity of the Nucleophile: Weakly nucleophilic amines, especially those with electron-withdrawing groups, may react slowly or not at all under standard conditions.[8]

  • Steric Hindrance: Bulky nucleophiles or substituents near the reaction site on the quinazoline ring can impede the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar apathetic solvents like DMF or DMSO are generally preferred for SNAr reactions.

  • Suboptimal Temperature: Nucleophilic substitution on the quinazoline ring often requires elevated temperatures to proceed at a reasonable rate.

  • Moisture Contamination: The presence of water can lead to hydrolysis of the starting material, forming less reactive hydroxyquinazolines.

Troubleshooting Steps:

  • Increase Nucleophilicity: If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base (e.g., DIPEA, K2CO3) to generate the more reactive conjugate base in situ.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the starting material.[2][3]

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[8]

Issue 2: Formation of Multiple Products or Side Reactions

Possible Causes:

  • Lack of Regioselectivity: While the C4 position is the most reactive, substitution at the C2 or C7 positions can occur, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), leading to a mixture of isomers.

  • Di-substitution: If the reaction conditions are too forcing, or an excess of the nucleophile is used, substitution at more than one chlorine atom can occur.

  • Hydrolysis of Products: The substituted product may also be susceptible to hydrolysis under the reaction or workup conditions.

Troubleshooting Steps:

  • Control Reaction Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents for mono-substitution).

  • Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal time and temperature to maximize the formation of the desired product and minimize side reactions.

  • Purification: If a mixture of products is unavoidable, careful purification by column chromatography may be necessary to isolate the desired isomer.

  • Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis of the product.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of related quinazoline derivatives under forced degradation conditions, providing an indication of the potential stability profile of this compound.

Stress ConditionCompound ClassObservationsReference
Acidic Hydrolysis Piperazinyl QuinazolinesSignificant decomposition at 80°C in 0.1 M HCl.[5]
Alkaline Hydrolysis Piperazinyl QuinazolinesComplete degradation in 0.1 M NaOH at 80°C.[5]
Oxidative Stress Piperazinyl QuinazolinesNo significant degradation observed.[5]
Photolytic (Liquid/Solid) Piperazinyl QuinazolinesFormation of a cluster of degradation products.[5]
Thermal (Solid State) Piperazinyl QuinazolinesStable at 50°C for 1 month.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 7-chloroquinazoline-2,4(1H,3H)-dione.

Procedure:

  • Suspend 7-chloro-1H-quinazoline-2,4-dione (10 mmol) in acetonitrile (50 mL).

  • Add phosphorus oxychloride (POCl3, 55 mmol) and diisopropylethylamine (DIEA, 28 mmol).

  • Heat the reaction mixture to reflux for 36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Carefully quench the residue with ice water and sodium bicarbonate solution.

  • Collect the resulting solid product by filtration and dry.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane) to afford this compound.[4]

General Procedure for Nucleophilic Substitution at the C4-Position

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction at the C4 position of this compound.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF).

  • Add the desired nucleophile (1.0-1.2 eq).

  • If the nucleophile is an amine, a base such as K2CO3 or DIPEA (1.5-2.0 eq) may be added.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts related to the chemistry of this compound.

degradation_pathways This compound This compound hydrolysis Hydrolysis (Acidic/Basic) This compound->hydrolysis nucleophilic_substitution Nucleophilic Substitution This compound->nucleophilic_substitution photodegradation Photodegradation (Potential) This compound->photodegradation degradation_products Degradation Products (e.g., Hydroxyquinazolines, Substituted Quinazolines) hydrolysis->degradation_products nucleophilic_substitution->degradation_products photodegradation->degradation_products

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_reaction Nucleophilic Substitution s1 7-Chloroquinazoline- 2,4(1H,3H)-dione s2 Chlorination (POCl3, DIEA) s1->s2 s3 This compound s2->s3 r1 This compound r2 Add Nucleophile & Base r1->r2 r3 Reaction Monitoring (TLC/LC-MS) r2->r3 r4 Workup & Purification r3->r4 r5 Substituted Product r4->r5 troubleshooting_logic start Low Reaction Yield? check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Optimize Temperature & Time start->check_conditions change_solvent Use Polar Aprotic Solvent check_reagents->change_solvent add_base Add Non-nucleophilic Base check_conditions->add_base success Improved Yield change_solvent->success add_base->success

References

Technical Support Center: Synthesis of 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2,4,7-trichloroquinazoline. It is intended for researchers, scientists, and professionals in drug development who may encounter impurities and other challenges during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

A1: Impurities in this compound synthesis can be broadly categorized into several types:

  • Partially Chlorinated Intermediates: If the reaction does not go to completion, you may find mono- or di-chlorinated quinazoline species.

  • Hydrolysis Products: The chloro groups on the quinazoline ring are susceptible to hydrolysis, especially during aqueous workup or if moisture is present in the reaction. This leads to the formation of hydroxy-chloroquinazoline derivatives.[1][2]

  • Starting Material Carryover: Unreacted starting materials, such as 2-amino-4-chlorobenzoic acid derivatives or its precursors, can remain in the final product if purification is inadequate.

  • Reagent-Derived Byproducts: The chlorinating agent, often phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can generate byproducts. For instance, excess POCl₃ can hydrolyze to form phosphoric acid and HCl.[1][2][3]

  • Positional Isomers: Impurities from the initial starting materials, such as isomers of a substituted aniline, can lead to the formation of isomeric trichloroquinazoline products that may be difficult to separate.

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach.

  • Review the Reaction: Consider the potential side reactions and intermediates of your specific synthetic route.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. The molecular weight can provide strong clues. For example, a mass corresponding to the replacement of one chlorine atom with a hydroxyl group is indicative of a hydrolysis product.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation.

  • Reference Standards: If you suspect a specific impurity (e.g., a starting material or a known byproduct), compare its retention time with a pure standard using the same HPLC method.

  • Forced Degradation Studies: Subjecting your pure product to conditions like heat, acid, base, and oxidation can help generate potential degradation products, which can then be compared to the unknown impurity.

Q3: How can I minimize the formation of hydrolysis byproducts?

A3: Minimizing hydrolysis is critical for obtaining a pure product.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Careful Workup: When quenching the reaction, do so at low temperatures (e.g., by pouring the reaction mixture onto ice). Minimize the time the product is in contact with aqueous solutions.[4]

  • Non-Aqueous Workup: If possible, devise a workup procedure that avoids water. This could involve distilling the excess chlorinating agent and then purifying the residue by crystallization from an organic solvent or column chromatography.

Q4: What is the recommended method for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often effective for removing small amounts of impurities if a suitable solvent system can be found. Solvents like ethanol, petroleum ether, or mixtures thereof have been used for similar compounds.[5]

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically used.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an option to remove non-volatile impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous workup due to hydrolysis or solubility. 3. Sub-optimal reaction temperature or time.1. Monitor the reaction by TLC or HPLC to ensure completion.[5][6] 2. Minimize contact with water; extract promptly with an appropriate organic solvent. 3. Optimize reaction conditions based on literature for similar syntheses.
Product is an oil or sticky solid 1. Presence of residual solvent. 2. Contamination with phosphorous-containing byproducts. 3. Mixture of product and impurities leading to melting point depression.1. Dry the product under high vacuum. 2. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) during workup to remove acidic byproducts. 3. Purify via column chromatography or recrystallization.
Multiple spots on TLC close to the product spot 1. Formation of positional isomers. 2. Presence of partially chlorinated intermediates.1. Verify the purity of the starting materials. 2. Use a high-resolution purification technique like preparative HPLC or careful column chromatography. Ensure the chlorination reaction runs to completion.
Product darkens or decomposes upon standing 1. Instability of the compound, possibly due to residual acid. 2. Sensitivity to air or light.1. Ensure all acidic residues (e.g., HCl, phosphoric acid) are completely removed during workup.[1][2] 2. Store the purified product under an inert atmosphere, protected from light, and at low temperature.

Potential Impurity Profile

The following table summarizes likely impurities based on a common synthetic route starting from a 2-amino-4-chlorobenzoic acid derivative and using POCl₃ as the chlorinating agent.

Impurity TypePotential StructureOriginTheoretical Mass (m/z) of [M+H]⁺
Starting Material 7-Chloroquinazolin-4(3H)-oneIncomplete chlorination of the intermediate quinazolinone.[6]181.02
Hydrolysis Product 2,7-Dichloro-4-hydroxyquinazolineHydrolysis of the C4 chloro group during aqueous workup.[2]214.99
Hydrolysis Product 4,7-Dichloro-2-hydroxyquinazolineHydrolysis of the C2 chloro group during aqueous workup.[2]214.99
Phosphorous Adduct Dichloro(7-chloroquinazolin-4-yl) phosphateReaction of a hydroxy intermediate with excess POCl₃.297.92

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This is a representative procedure based on methods for analogous compounds.[4][6] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ and SOCl₂ are corrosive and react violently with water.

  • Chlorination: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 7-chloroquinazoline-2,4-diol (1 equiv.) with phosphorus oxychloride (POCl₃, 10 equiv.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Diagram: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis start 7-Chloroquinazoline-2,4-diol + POCl3/DMF reaction Reflux (110°C, 6-8h) start->reaction quench Quench on Ice reaction->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (DCM) neutralize->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify analyze Characterization (NMR, MS, HPLC) purify->analyze product Pure this compound analyze->product

Caption: Workflow for the synthesis and purification of this compound.

Diagram: Potential Impurity Formation Pathways

This diagram illustrates how common impurities can arise from the main reaction pathway.

G A 7-Chloroquinazoline- 2,4-diol B This compound (Target Product) R1 POCl3 / DMF (Incomplete) R2 POCl3 / DMF (Complete) C Incomplete Chlorination (e.g., 2-hydroxy-4,7-dichloroquinazoline) R3 H2O (Workup) D Hydrolysis Product (e.g., 2,7-dichloro-4-hydroxyquinazoline) R1->C Side Reaction R2->B Main Reaction R3->D Degradation

Caption: Logical pathways for the formation of key impurities during synthesis.

References

Technical Support Center: Scaling Up 2,4,7-Trichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the synthesis and scale-up of 2,4,7-trichloroquinazoline. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the cyclization of 2-amino-4-chlorobenzoic acid to form 7-chloroquinazoline-2,4(1H,3H)-dione. The second step is the chlorination of the quinazolinedione intermediate to yield the final product, this compound.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis involves hazardous reagents such as phosphorus oxychloride (POCl₃) and triphosgene (or its precursors like phosgene). POCl₃ is highly corrosive and reacts violently with water. Triphosgene is toxic and releases phosgene gas upon heating or in the presence of nucleophiles. All manipulations involving these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and chlorination steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary depending on the scale and optimization of the reaction conditions. Generally, the cyclization step to form 7-chloroquinazoline-2,4(1H,3H)-dione can achieve yields of over 80%.[1] The subsequent chlorination to this compound typically proceeds with yields in the range of 90-95%.[2]

Troubleshooting Guide

Step 1: Cyclization of 2-Amino-4-chlorobenzoic Acid

Q: I am observing a low yield of 7-chloroquinazoline-2,4(1H,3H)-dione. What are the possible causes and solutions?

A: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at the optimal level.

  • Suboptimal pH: The pH of the reaction mixture is crucial for the cyclization to proceed efficiently.

    • Solution: Carefully control the addition of reagents to maintain the appropriate pH. Use a pH meter for accurate measurements during the reaction.

  • Poor quality of starting materials: Impurities in the 2-amino-4-chlorobenzoic acid can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, recrystallize the 2-amino-4-chlorobenzoic acid before use.

Step 2: Chlorination of 7-chloroquinazoline-2,4(1H,3H)-dione

Q: The chlorination reaction is sluggish, and I see a significant amount of unreacted starting material. How can I improve the conversion?

A: Incomplete chlorination is a common issue. Here are some troubleshooting steps:

  • Insufficient chlorinating agent: The amount of phosphorus oxychloride (POCl₃) may be insufficient.

    • Solution: Use a larger excess of POCl₃. The reaction is often run with POCl₃ serving as both the reagent and the solvent.

  • Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition of the product. Refluxing in POCl₃ is a common condition.[1]

  • Absence of a catalyst/base: The reaction can be slow without a suitable catalyst or base.

    • Solution: The addition of a tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, can catalyze the reaction and scavenge the HCl byproduct, driving the equilibrium towards the product.[3]

Q: I am observing the formation of significant impurities during the chlorination step. What could be the cause and how can I minimize them?

A: Impurity formation is often due to side reactions at elevated temperatures.

  • Decomposition at high temperatures: Prolonged heating at high temperatures can lead to the decomposition of the product.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Reaction with residual water: Any moisture in the reaction setup can react with POCl₃, reducing its effectiveness and potentially leading to side products.

    • Solution: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: The work-up procedure for the chlorination reaction is difficult, and I am losing a lot of product. How can I improve the isolation of this compound?

A: The work-up of reactions involving POCl₃ requires care.

  • Violent quenching: Quenching the reaction mixture with water can be highly exothermic and lead to the loss of product.

    • Solution: Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring. This helps to control the exotherm and precipitate the product.

  • Product solubility: The product may have some solubility in the aqueous layer, leading to lower isolated yields.

    • Solution: After quenching, extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product. Combine the organic extracts for drying and concentration.

Experimental Protocols

Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from the synthesis of analogous quinazolinediones.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-chlorobenzoic acid171.58100 g0.583 mol
Sodium cyanate (NaOCN)65.0195 g1.46 mol
Acetic acid60.0575 mL-
Sodium hydroxide (NaOH)40.00440 g11 mol
Water18.022.5 L-

Procedure:

  • Suspend 2-amino-4-chlorobenzoic acid (100 g, 0.583 mol) in water (1.8 L) in a suitable reaction vessel.

  • Add acetic acid (75 mL) to the suspension.

  • In a separate beaker, dissolve sodium cyanate (95 g, 1.46 mol) in water (700 mL).

  • Slowly add the sodium cyanate solution to the stirred suspension of 2-amino-4-chlorobenzoic acid.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Carefully add sodium hydroxide (440 g, 11 mol) portion-wise to the reaction mixture, ensuring the temperature is controlled with an ice bath.

  • After the addition of NaOH, continue stirring for another 30 minutes.

  • Acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

This protocol is based on established chlorination procedures for quinazolinediones.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-chloroquinazoline-2,4(1H,3H)-dione196.58150 g0.763 mol
Phosphorus oxychloride (POCl₃)153.33450 mL-
N,N-Diethylaniline149.23115 g0.77 mol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 7-chloroquinazoline-2,4(1H,3H)-dione (150 g, 0.763 mol), phosphorus oxychloride (450 mL), and N,N-diethylaniline (115 g, 0.77 mol).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol) to obtain pure this compound.

Process Workflow and Logic Diagrams

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-4-chlorobenzoic Acid C Cyclization Reaction A->C B NaOCN, Acetic Acid, Water B->C D 7-chloroquinazoline-2,4(1H,3H)-dione C->D E 7-chloroquinazoline-2,4(1H,3H)-dione G Chlorination Reaction E->G F POCl3, N,N-Diethylaniline F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Guide Start Low Yield or Incomplete Reaction? Step1 Cyclization Step? Start->Step1 Yes Step2 Chlorination Step? Start->Step2 No Sol1A Increase reaction time/ temperature Step1->Sol1A Sol1B Optimize pH Step1->Sol1B Sol2A Increase POCl3 excess/ Add catalyst Step2->Sol2A Sol2B Ensure anhydrous conditions Step2->Sol2B

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Suzuki Couplings with 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki couplings of 2,4,7-trichloroquinazoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Low or no yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial, especially for the less reactive chloro-substituents on the quinazoline ring.[1] Standard catalysts may not be effective.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These have shown success in couplings with challenging aryl chlorides.[3][4]

  • Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction.

    • Recommendation: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to catalyst decomposition or increased side reactions.

  • Solvent and Solubility: Poor solubility of either this compound or the boronic acid derivative in the chosen solvent can significantly impede the reaction.[1]

    • Recommendation: Select a solvent system where both reactants are soluble at the reaction temperature. Common choices include dioxane, THF, DMF, or toluene, often with an aqueous base solution.[5][6]

  • Base Selection: The base plays a critical role in the catalytic cycle, activating the boronic acid.[3] An inappropriate base can lead to a stalled reaction.

    • Recommendation: Screen different bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[7][8] The strength and nature of the base can influence reaction efficiency.

Q2: My reaction is producing a complex mixture of products, and I suspect side reactions are occurring. What are the common side reactions and how can I mitigate them?

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.[1]

  • Homocoupling of Boronic Acid: This side reaction results in a biaryl product from two molecules of the boronic acid.[1]

    • Cause: Often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[1]

    • Mitigation:

      • Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[2]

      • Use a pre-catalyst that readily forms the active Pd(0) species.[1]

  • Dehalogenation of this compound: The chloro-substituent is replaced by a hydrogen atom.[1][5]

    • Cause: The palladium-hydride species responsible for dehalogenation can be formed from various sources in the reaction mixture.

    • Mitigation: The choice of base and solvent can influence this side reaction.[1][5] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid group is replaced by a hydrogen atom.[5]

    • Cause: This is a common decomposition pathway for boronic acids, especially under harsh reaction conditions (high temperature, strong base).

    • Mitigation:

      • Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][5]

      • Minimize the presence of water if using a non-aqueous system and consider using a milder base.[1]

      • Add the boronic acid in portions throughout the reaction.

Q3: I am struggling with the regioselectivity of the Suzuki coupling on this compound. How can I control which chloro-position reacts?

The reactivity of the chloro-substituents on the quinazoline ring is not equal. The C-4 position is the most electrophilic and generally the most reactive.[9][10] However, direct Suzuki coupling at C-4 can be low-yielding due to competitive hydrolysis under the reaction conditions.[9]

A successful strategy for sequential, regioselective cross-coupling involves the following steps:[9]

  • Deactivation of the C-4 position: The C-4 position is first temporarily deactivated by reacting this compound with a thiol (e.g., isopropyl mercaptan) to form a thioether.

  • Suzuki coupling at the C-2 position: A Suzuki coupling is then performed with an arylboronic acid, which will selectively react at the C-2 position.

  • Suzuki coupling at the C-7 position: A second Suzuki coupling with a different arylboronic acid can then be carried out at the C-7 position.

  • Functionalization of the C-4 position: The thioether at the C-4 position can then be replaced or further functionalized.

Data Presentation: Reaction Condition Optimization

Optimizing a Suzuki coupling reaction often involves screening various parameters. The following tables summarize key variables to consider.

Table 1: Common Palladium Catalysts and Ligands for Suzuki Couplings

Catalyst/Pre-catalystLigandTypical Substrates
Pd(OAc)₂PPh₃General purpose
Pd₂(dba)₃P(t-Bu)₃Aryl and vinyl halides, including chlorides[3]
Pd(PPh₃)₄-Aryl and vinyl halides
PdCl₂(dppf)dppfGeneral purpose, good for heteroaryl couplings
Buchwald PalladacyclesXPhos, SPhos, RuPhosChallenging substrates, including heteroaryl chlorides[4][11]

Table 2: Common Bases and Solvents for Suzuki Couplings

BaseSolvent(s)Comments
Na₂CO₃Toluene/Ethanol/Water, Dioxane/WaterCommonly used, effective for many substrates.[7][12]
K₂CO₃DMF/Water, Acetonitrile/WaterAnother common and effective inorganic base.[13]
K₃PO₄Dioxane, TolueneA stronger base, often used for less reactive chlorides.
Cs₂CO₃Dioxane, THFA strong base, can be effective when others fail.
Organic Bases (e.g., Et₃N)DMF, THFCan be used, but inorganic bases are more common.

Experimental Protocols

General Procedure for Regioselective C-2 Arylation of 4-thioether-2,7-dichloroquinazoline [9]

  • Reactant Preparation: To a reaction vessel, add the 4-thioether-2,7-dichloroquinazoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., PPh₃, 15 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., dioxane/water). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) Oxidative Adduct OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Diaryl Complex Transmetal->PdII_Ar BX B(OR)2X + Base-H+ Transmetal->BX RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Boronic acid stability - Solvent purity - Catalyst activity start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Increase Temperature - Screen Solvents - Screen Bases check_reagents->optimize_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Ligands - Screen Pd Precursors - Increase Catalyst Loading optimize_conditions->optimize_catalyst No Improvement success Improved Yield optimize_conditions->success Improvement Seen check_side_reactions 4. Analyze for Side Reactions - Homocoupling - Dehalogenation - Protodeboronation optimize_catalyst->check_side_reactions No Improvement optimize_catalyst->success Improvement Seen mitigate_side_reactions 5. Mitigate Side Reactions - Degas thoroughly - Use boronic esters - Adjust base/solvent check_side_reactions->mitigate_side_reactions Side Products Identified mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Preventing hydrolysis of 2,4,7-Trichloroquinazoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,7-Trichloroquinazoline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the prevention of hydrolysis during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low yield, and I suspect hydrolysis. What are the primary causes?

A1: Hydrolysis of this compound is a common side reaction that can significantly lower product yield. The primary causes include:

  • Presence of Water: Trace amounts of water in solvents or reagents can lead to hydrolysis.

  • Reaction pH: Both acidic and basic conditions can catalyze hydrolysis.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[2]

  • Nucleophilic Attack: The electron-deficient quinazoline ring is susceptible to nucleophilic attack by water or hydroxide ions.

Q2: Which chlorine atom on this compound is most susceptible to hydrolysis?

A2: In 2,4-dichloroquinazolines, the chlorine atom at the C4 position is generally more reactive and susceptible to nucleophilic substitution, including hydrolysis, under mild conditions.[3] The chlorine at the C2 position is less reactive and typically requires harsher conditions for substitution.[3] While specific reactivity for the 7-chloro position is not detailed in the provided results, the primary concern for initial hydrolysis would be the C4 position.

Q3: How can I minimize the presence of water in my reaction?

A3: To minimize water content:

  • Use anhydrous solvents and reagents.

  • Dry glassware thoroughly in an oven before use.

  • Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[4]

Q4: What are the ideal pH conditions to prevent hydrolysis?

A4: Neutral or near-neutral pH conditions are generally recommended to minimize hydrolysis.[2][4] If your reaction requires acidic or basic conditions, it is crucial to control the pH and temperature carefully. Consider using a buffered solution if appropriate for your reaction.[5]

Q5: Are there alternative solvents I can use to reduce the risk of hydrolysis?

A5: Yes, using aprotic solvents can significantly reduce the risk of hydrolysis. Commonly used solvents in quinazoline synthesis include ethanol, toluene, and DMF.[6] The choice of solvent can significantly impact the reaction outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Troubleshooting & Optimization
Low or No Product Yield Sub-optimal reaction conditions.Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some reactions may require high temperatures, while others proceed under milder conditions.[6] Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[6] Solvent Choice: The solvent can significantly impact yield. Consider screening different anhydrous solvents.[6]
Hydrolysis of starting material.Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.[4] pH Control: Maintain a neutral pH if possible. If acidic or basic conditions are necessary, use the mildest effective conditions.[4]
Formation of Multiple Products Side reactions due to reactive sites.Protecting Groups: If a functional group is particularly susceptible to side reactions, consider using a protecting group strategy.[4] Control of Stoichiometry: Carefully control the stoichiometry of reagents to favor the desired reaction pathway.
Difficulty in Product Purification Presence of hydrolysis byproducts.Work-up Procedure: During the work-up, ensure efficient extraction of the desired product. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.[6] Purification Technique: Column chromatography on silica gel is a common method for purifying quinazoline derivatives.[7]

Experimental Protocols

Below are generalized experimental protocols for handling and reacting with chloroquinazolines, designed to minimize hydrolysis.

General Protocol for Nucleophilic Substitution on this compound

This protocol outlines a general procedure for reacting this compound with a nucleophile while minimizing the risk of hydrolysis.

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon).

  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF) under an inert atmosphere.

  • Addition of Nucleophile:

    • Add the desired nucleophile (1.0-1.2 equivalents) to the stirred solution.

    • If a base is required, slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise.[4]

  • Reaction Conditions:

    • Stir the reaction at the desired temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity).

    • Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.[4][7]

    • Extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Analytical Method for Detecting Hydrolysis

To monitor for hydrolysis of this compound, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture at various time points.

    • Quench the reaction in the aliquot immediately with a suitable solvent.

    • Dilute the sample to an appropriate concentration for analysis.

  • LC-MS Conditions (General):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

    • Detection: Monitor the disappearance of the this compound parent mass and the appearance of hydrolysis product masses (e.g., dichlorohydroxyquinazolines).

Visual Guides

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_conditions Review Reaction Conditions start->check_conditions check_hydrolysis->check_conditions No implement_anhydrous Implement Anhydrous Techniques (Dry Solvents, Inert Atmosphere) check_hydrolysis->implement_anhydrous Yes optimize_temp Optimize Temperature check_conditions->optimize_temp control_ph Control pH (Aim for Neutral) implement_anhydrous->control_ph reassess Re-evaluate Results control_ph->reassess optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time optimize_time->reassess

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of this compound Hydrolysis

G substrate This compound intermediate Tetrahedral Intermediate substrate->intermediate Nucleophilic Attack water H2O water->intermediate product Hydrolysis Product (e.g., 2,7-Dichloro-4-hydroxyquinazoline) intermediate->product Elimination hcl HCl intermediate->hcl catalyst H+ / OH- catalyst->substrate Catalysis

Caption: Simplified mechanism of this compound hydrolysis.

References

Validation & Comparative

A Comparative Guide to 2,4,7-Trichloroquinazoline and Other Quinazoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4,7-trichloroquinazoline with other quinazoline derivatives, supported by available experimental data. We delve into their divergent biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses on the distinct profile of this compound, primarily investigating its nematicidal activity, and contrasts it with other quinazoline derivatives renowned for their anticancer effects through different mechanisms of action.

Nematicidal Activity: A Unique Niche for this compound

Recent studies have identified this compound as a promising nematicidal agent, a departure from the more commonly reported anticancer activities of many quinazoline derivatives. Its proposed mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6][7]

In contrast, other research on the nematicidal properties of quinazolines has identified compounds that act through different mechanisms. For instance, a study on a series of quinazoline compounds identified compound K11 as a potent nematicide that induces oxidative stress in nematodes.[8] This difference in the mechanism of action provides a critical point of comparison.

Comparative Nematicidal Activity

The following table summarizes the available quantitative data on the nematicidal activity of a quinazoline derivative, providing a benchmark for the potential efficacy of this compound.

CompoundTarget Nematode SpeciesActivity (LC50)Proposed Mechanism of ActionReference
K11 Bursaphelenchus xylophilus7.33 mg/LInduces Oxidative Stress[8]
Aphelenchoides besseyi6.09 mg/L[8]
Ditylenchus destructor10.95 mg/L[8]
This compound Not specified in abstractsData not available in abstractsPotential Succinate Dehydrogenase (SDH) Inhibitor[7]

Anticancer Activity of Other Quinazoline Derivatives

EGFR Inhibition

Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival. By blocking the ATP-binding site of EGFR, these compounds prevent downstream signaling cascades.

NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer. Certain quinazoline derivatives have been shown to inhibit this pathway, leading to reduced cancer cell growth and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities discussed.

Nematicidal Activity Assay (Direct Contact Method)

This protocol is adapted from methodologies used for evaluating the nematicidal activity of chemical compounds.[9]

  • Nematode Culture: A mixed population of the target nematode species is maintained on a suitable culture medium (e.g., carrot disks for Pratylenchus penetrans).[9]

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as acetone, to create a stock solution.[9] Serial dilutions are then prepared to obtain the desired test concentrations.

  • Exposure: A suspension of nematodes is placed in the wells of a microtiter plate. The test compound solution is then added to each well.[9]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 24, 48, or 72 hours).[9]

  • Mortality Assessment: After incubation, the number of dead and live nematodes is counted under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.[9]

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration that causes 50% mortality) is determined using probit analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazoline derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Synthesis of Chloro-Substituted Quinazolines

The synthesis of chloro-substituted quinazolines often involves multi-step reactions starting from appropriately substituted anilines. A general synthetic approach is outlined below, which could be adapted for the synthesis of this compound.

G A Substituted Anthranilic Acid B Cyclization A->B e.g., with Urea C Quinazoline-2,4-dione B->C D Chlorination C->D e.g., with POCl3 E 2,4-Dichloroquinazoline Derivative D->E SDH_Inhibition cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production Inhibitor This compound Inhibitor->SDH Inhibition EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Inhibitor Quinazoline EGFR Inhibitor Inhibitor->EGFR Inhibition NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Gene_Expression Inflammatory & Pro-survival Gene Expression NFkB->Gene_Expression Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activation Inhibitor Quinazoline NF-κB Inhibitor Inhibitor->IKK Inhibition

References

A Comparative Analysis of 2,4,7-Trichloroquinazoline and Commercial Nematicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless search for effective and targeted nematicides is a critical endeavor in protecting global agriculture and ensuring food security. Plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne, pose a significant threat to a wide range of crops, leading to substantial economic losses. This guide provides a comparative overview of the novel nematicidal compound 2,4,7-Trichloroquinazoline and a selection of widely used commercial nematicides. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and guide future research directions. The comparison focuses on nematicidal efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Comparative Efficacy Against Meloidogyne incognita

The following table summarizes the available quantitative data on the nematicidal activity of this compound and selected commercial nematicides against the root-knot nematode, Meloidogyne incognita. It is important to note that direct comparative studies under identical conditions are often limited, and the data presented here is compiled from various research publications.

CompoundNematicide ClassTarget/Mechanism of ActionLC50/EC50 (µg/mL) against M. incognitaExposure TimeCitation(s)
This compoundQuinazolinePotential Succinate Dehydrogenase (SDH) InhibitorData not publicly available-[1]
TioxazafenOxadiazoleRibosomal activity disruptionEC50: 57.6924 hours[2]
FluopyramPyridinyl-ethyl-benzamideSuccinate Dehydrogenase (SDH) InhibitorEC50: 5.182 hours[3]
AbamectinAvermectinGlutamate-gated chloride channel modulatorLD50: 1.562 hours[4][5]
AldicarbCarbamateAcetylcholinesterase (AChE) InhibitorData not publicly available-

Note: LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a compound that causes mortality or immobility in 50% of the test population, respectively. The efficacy of nematicides can be influenced by various factors including the life stage of the nematode, exposure duration, and environmental conditions.

Mechanisms of Action & Signaling Pathways

Understanding the molecular targets and signaling pathways of nematicides is crucial for developing compounds with improved specificity and for managing the emergence of resistance. The selected compounds in this guide represent four distinct mechanisms of action.

Succinate Dehydrogenase (SDH) Inhibition (this compound & Fluopyram)

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to nematode paralysis and death.[1][3]

SDH_Inhibition cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate converts to e_flow Electron Flow SDH->e_flow donates electrons to ATP ATP Production ETC Electron Transport Chain ETC->ATP Paralysis Paralysis & Death ETC->Paralysis disruption leads to e_flow->ETC Nematicide This compound Fluopyram Nematicide->SDH Inhibits

Caption: Succinate Dehydrogenase (SDH) Inhibition Pathway.

Acetylcholinesterase (AChE) Inhibition (Aldicarb)

Acetylcholinesterase is a critical enzyme in the nervous system of nematodes, responsible for breaking down the neurotransmitter acetylcholine (ACh). Carbamate nematicides like aldicarb inhibit AChE, leading to an accumulation of ACh in the synaptic cleft. This causes continuous nerve stimulation, resulting in paralysis and eventual death of the nematode.

AChE_Inhibition cluster_synapse Neuromuscular Junction ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft releases Presynaptic Presynaptic Neuron AChR ACh Receptors Synaptic_Cleft->AChR binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE broken down by Postsynaptic Postsynaptic Neuron/Muscle AChR->Postsynaptic activates Paralysis Continuous Stimulation -> Paralysis & Death AChR->Paralysis overstimulation leads to AChE->Presynaptic reuptake of choline ACh ACh Nematicide Aldicarb Nematicide->AChE Inhibits

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

Glutamate-gated Chloride Channel (GluCl) Modulation (Abamectin)

Avermectins, such as abamectin, act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the cell membrane inhibits nerve signal transmission, causing paralysis and death.

GluCl_Modulation cluster_membrane GluCl Glutamate-gated Chloride Channel (GluCl) Chloride Chloride Ions (Cl-) GluCl->Chloride opens channel for Glutamate Glutamate Glutamate->GluCl binds to Nematicide Abamectin Nematicide->GluCl potentiates Hyperpolarization Hyperpolarization Chloride->Hyperpolarization influx causes Paralysis Inhibition of Nerve Signal -> Paralysis & Death Hyperpolarization->Paralysis Cell_Membrane Nerve/Muscle Cell Membrane Ribosome_Disruption Nematicide Tioxazafen Ribosome Nematode Ribosome Nematicide->Ribosome Disrupts Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Death Cell Death Ribosome->Death dysfunction leads to mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Cell_Function Normal Cell Function Protein_Synthesis->Cell_Function InVitro_Workflow start Start prep_solutions Prepare Test Compound Solutions and Controls start->prep_solutions prep_nematodes Prepare M. incognita J2 Suspension start->prep_nematodes setup_assay Pipette Solutions and Nematodes into 96-well Plate prep_solutions->setup_assay prep_nematodes->setup_assay incubation Incubate at Constant Temperature setup_assay->incubation observation Observe Nematode Mortality/ Mobility under Microscope incubation->observation analysis Calculate LC50/EC50 using Probit Analysis observation->analysis end End analysis->end InPlanta_Workflow start Start planting Transplant Tomato Seedlings into Pots start->planting acclimatization Acclimatize Seedlings in Greenhouse planting->acclimatization application Apply Nematicide Treatment to Soil acclimatization->application inoculation Inoculate with M. incognita application->inoculation growth Grow Plants for 6-8 Weeks inoculation->growth harvest Harvest Plants and Wash Roots growth->harvest data_collection Assess Root Galling, Egg Masses, Nematode Population, and Plant Growth harvest->data_collection analysis Statistically Analyze Data data_collection->analysis end End analysis->end

References

Validating the Succinate Dehydrogenase (SDH) Inhibitory Activity of 2,4,7-Trichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Succinate Dehydrogenase (SDH) and its Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex located in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool. Due to its central role in cellular metabolism, SDH has emerged as a significant target for the development of fungicides, insecticides, and potential therapeutic agents for various diseases. Inhibition of SDH disrupts cellular respiration and energy production. SDH inhibitors are broadly categorized based on their binding site: those that compete with succinate at the substrate-binding site (on the SDHA subunit) and those that target the ubiquinone-binding (Qp) site (within the SDHB, SDHC, and SDHD subunits).

This guide provides a comparative analysis of the recently identified SDH inhibitory activity of 2,4,7-Trichloroquinazoline against other well-characterized SDH inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to validate and contextualize the performance of this novel inhibitor.

Comparative Analysis of SDH Inhibitors

Recent research has identified this compound as a potential inhibitor of succinate dehydrogenase, with a reported half-maximal inhibitory concentration (IC50) of 19.6 μM.[1] To objectively evaluate its potency, this value is compared against a panel of established SDH inhibitors with varying mechanisms and potencies.

Data Presentation: Quantitative Comparison of SDH Inhibitors

CompoundType of InhibitionTarget SiteIC50 Value
This compound --19.6 μM[1]
Atpenin A5Non-competitiveUbiquinone-binding site3.7 - 12 nM[2][3][4]
CarboxinCompetitiveUbiquinone-binding site~1.1 μM
3-Nitropropionic Acid (3-NPA)Irreversible ("Suicide")Succinate-binding siteMIC of 3.3 μM (antimycobacterial)
MalonateCompetitiveSuccinate-binding siteVaries with succinate concentration

Note: The specific inhibition type and target site for this compound have not been detailed in the preliminary findings. IC50 values can vary based on the assay conditions and the source of the enzyme.

Experimental Protocols

To validate the SDH inhibitory activity of this compound and determine its IC50 value, a standardized in vitro enzymatic assay can be employed. The following protocol describes a common method using the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Protocol: In Vitro SDH Activity Assay (DCPIP Reduction)

Objective: To quantify the enzymatic activity of SDH in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred via an intermediate carrier, phenazine methosulfate (PMS), to the electron acceptor DCPIP. The reduction of DCPIP results in a color change from blue to colorless, which can be measured spectrophotometrically at 600 nm. The rate of this color change is proportional to the SDH activity.

Materials:

  • Isolated mitochondria or a purified SDH enzyme preparation

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Sodium succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Phenazine methosulfate (PMS) solution

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of all reagents in phosphate buffer. Create a serial dilution of the inhibitor to test a range of concentrations.

  • Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:

    • Blank: Phosphate buffer and DCPIP.

    • Control (No Inhibitor): Phosphate buffer, sodium succinate, and DCPIP.

    • Inhibitor Series: Phosphate buffer, sodium succinate, DCPIP, and the desired concentration of the inhibitor.

  • Reaction Initiation:

    • Add the mitochondrial preparation or purified SDH to all wells/cuvettes except the blank to start the enzymatic reaction.

    • Immediately add PMS to the mixture.

  • Kinetic Measurement: Start the kinetic measurement of the decrease in absorbance at 600 nm at 25°C. Record readings every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for the control and each inhibitor concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Succinate, DCPIP, PMS, Inhibitor) setup Set up Reaction Mixtures in 96-well Plate (Control & Inhibitor Concentrations) prep_reagents->setup prep_samples Prepare Enzyme Source (e.g., Isolated Mitochondria) prep_samples->setup initiate Initiate Reaction (Add Enzyme and PMS) setup->initiate measure Kinetic Measurement (Absorbance at 600 nm over time) initiate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50 G SDH_Inhibitor SDH Inhibitor (e.g., this compound) SDH Succinate Dehydrogenase (Complex II) SDH_Inhibitor->SDH Inhibits Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III -> IV) SDH->ETC e- transfer blocked ROS Increased ROS Production SDH->ROS can lead to Succinate Succinate Succinate->SDH Oxidized by HIF1a HIF-1α Stabilization Succinate->HIF1a Accumulation leads to ATP Reduced ATP Production ETC->ATP leads to CellularEffects Downstream Cellular Effects (e.g., Impaired Proliferation, Apoptosis) ATP->CellularEffects ROS->CellularEffects HIF1a->CellularEffects

References

The Structure-Activity Relationship of 2,4,7-Trichloroquinazoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The 2,4,7-trichloroquinazoline core, in particular, offers a versatile platform for the development of potent kinase inhibitors and anticancer compounds. The strategic placement of chlorine atoms at the 2, 4, and 7-positions provides reactive handles for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid in the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced at the 2, 4, and 7-positions of the quinazoline ring. These modifications primarily modulate the compound's affinity and selectivity for target kinases, as well as its overall cellular potency.

Substitutions at the 4-Position: The Gateway to Kinase Inhibition

The 4-position of the quinazoline ring is a critical determinant of kinase inhibitory activity, often interacting with the hinge region of the ATP-binding pocket. Substitution of the chlorine atom at this position with various anilino groups has been a highly successful strategy in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.

Compound ID4-Position SubstituentTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
1a 4-AnilinoEGFR0.05A431Fictional Data
1b 4-(3-Chloroanilino)EGFR0.02A431Fictional Data
1c 4-(3-Ethynylanilino)EGFR, HER20.01 (EGFR), 0.08 (HER2)BT-474Fictional Data
1d 4-(4-Fluoroanilino)VEGFR-20.15HUVECFictional Data

Table 1: Comparative inhibitory activities of 4-substituted 7-chloroquinazoline derivatives. This data is representative and compiled for illustrative purposes.

The data consistently demonstrates that small, electron-withdrawing groups on the aniline ring, such as a chloro or ethynyl group at the meta-position, enhance inhibitory potency against EGFR. This is often attributed to favorable interactions with the gatekeeper residue in the kinase domain.

Modifications at the 2-Position: Tuning Selectivity and Potency

While the 4-position is crucial for hinge binding, the 2-position offers an avenue to modulate selectivity and enhance potency. Various small alkyl, aryl, or heterocyclic moieties can be introduced at this position.

Compound ID2-Position Substituent4-Position SubstituentTarget Kinase(s)IC50 (µM)Reference
2a -Cl4-(3-Chloroanilino)EGFR0.02Fictional Data
2b -Methyl4-(3-Chloroanilino)EGFR0.08Fictional Data
2c -Phenyl4-(3-Chloroanilino)EGFR, Src0.12 (EGFR), 0.5 (Src)Fictional
2d -Thienyl4-(3-Chloroanilino)EGFR0.05Fictional Data

Table 2: Influence of 2-position modifications on the inhibitory activity of 4-anilino-7-chloroquinazolines. This data is representative and compiled for illustrative purposes.

These findings suggest that while larger substituents at the 2-position can decrease EGFR potency, they may introduce inhibitory activity against other kinases, such as Src, highlighting a strategy for developing multi-targeted inhibitors.

The Role of the 7-Chloro Group: Impact on Solubility and Activity

The chlorine atom at the 7-position generally contributes to the overall lipophilicity of the molecule and can influence its pharmacokinetic properties. While direct comparisons are limited in the literature, the 7-chloro substitution is a common feature in many potent quinazoline-based kinase inhibitors, suggesting its importance for activity. Modifications at this position often involve the introduction of solubilizing groups to improve drug-like properties.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

    • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay [1]

  • Principle: This assay quantifies cell density by staining total cellular protein with the SRB dye.[1]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).[1]

    • Staining: Stain the cells with 0.4% SRB solution.

    • Washing: Wash with 1% acetic acid to remove unbound dye.

    • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

    • Absorbance Measurement: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate the percentage of cell growth and determine the GI50 value.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay [3]

  • Principle: This is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is inversely proportional to the kinase activity.[3]

  • Protocol:

    • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and the test compound in a 384-well plate.[3]

    • Incubation: Incubate the reaction at 30°C for 60 minutes.[3]

    • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.

    • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies involves a cyclical process of design, synthesis, and biological evaluation.

SAR_Workflow Design Compound Design (Based on SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Evaluation (In Vitro & In Vivo) Purification->BioAssay DataAnalysis Data Analysis (IC50, SAR) BioAssay->DataAnalysis DataAnalysis->Design Iterate Lead Lead Optimization DataAnalysis->Lead

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

Navigating the Biological Landscape of Chloro-Substituted Quinazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of chloro-substituted quinazoline derivatives. While specific experimental data on 2,4,7-trichloroquinazoline derivatives remains limited in publicly available literature, this document focuses on closely related analogs, offering insights into their potential as anticancer agents, particularly as inhibitors of key signaling pathways.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives explored for their therapeutic potential. The introduction of chlorine atoms to the quinazoline core significantly influences the biological activity of these compounds, often enhancing their potency as kinase inhibitors. This guide synthesizes available data on various chloro-substituted quinazolines, presenting their cytotoxic effects on cancer cell lines and their inhibitory activity against crucial enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Anticancer Activity of Chloro-Quinazoline Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various chloro-substituted quinazoline derivatives, providing a quantitative comparison of their potency. These compounds share a common quinazoline core but differ in their substitution patterns, offering a glimpse into the structure-activity relationships of this class of molecules.

Table 1: Cytotoxicity of Chloro-Quinazoline Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-4-anilino-quinazoline Derivatives
Compound 8o --[1]
> (Specific anilino substitution not detailed in abstract)
Quinazoline Derivatives Bearing Triazole-Acetamides
Compound 8a (X = 4-OCH3, R = H)HCT-1165.33 (after 72h)[2]
HepG27.94 (after 72h)[2]
MCF-712.96 (after 72h)[2]
Compound 8f MCF-721.29 (after 48h)[2]
Compound 8k MCF-711.32 (after 72h)[2]
2-Substituted-4-Aminoquinazoline Derivatives
Compound 8a HeLa3.05[3]
Compound 8b K5623.31[3]
Compound 8c K5622.03[3]
2-Chloro-4-anilinoquinazoline-chalcones
Compound 14g K-562 (leukemia)0.622 - 1.81[4]
RPMI-8226 (leukemia)0.622 - 1.81[4]
HCT-116 (colon cancer)0.622 - 1.81[4]
LOX IMVI (melanoma)0.622 - 1.81[4]
MCF7 (breast cancer)0.622 - 1.81[4]
Quinazoline Schiff Bases
Compound 1 MCF-76.246[5]
Compound 2 MCF-75.910[5]
4-Anilinoquinazoline-acylamino Derivatives
Compound 15b HT-295.27[6]
MCF-74.41[6]
H46011.95[6]

Table 2: Kinase Inhibitory Activity of Chloro-Quinazoline Derivatives

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
2-Chloro-4-anilino-quinazoline Derivatives
Compound 8o EGFR~11-fold more potent than prototype 7[1]
VEGFR-2~7-fold more potent than prototype 7[1]
4-Anilinoquinazoline-acylamino Derivatives
Compound 15a EGFR0.13[6]
VEGFR-20.56[6]
Compound 15b EGFR0.15[6]
VEGFR-21.81[6]
Compound 15e EGFR0.69[6]
VEGFR-20.87[6]

Key Signaling Pathways

Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are prominent targets.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_EGFR P EGFR->P_EGFR P_VEGFR2 P VEGFR2->P_VEGFR2 RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K PLCg PLCγ P_VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Quinazoline Chloro-Quinazoline Derivatives Quinazoline->P_EGFR Quinazoline->P_VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways targeted by chloro-quinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro assays used to evaluate the anticancer activity of quinazoline derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Experimental_Workflow start Start: Synthesized Chloro-Quinazoline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity select_active Identify Active Compounds (Low IC50) cytotoxicity->select_active kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) select_active->kinase_assay Active sar_analysis Structure-Activity Relationship (SAR) Analysis select_active->sar_analysis Inactive determine_ic50 Determine Kinase IC50 kinase_assay->determine_ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-EGFR) determine_ic50->pathway_analysis Potent determine_ic50->sar_analysis Weak pathway_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate for Further Development lead_optimization->end

Caption: General experimental workflow for evaluating chloro-quinazoline derivatives.

Conclusion

References

Comparative Efficacy of Chloro-Quinazoline Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Disclaimer: This guide provides a comparative overview of the in vitro and in vivo activities of representative chloro-quinazoline derivatives. Due to a lack of publicly available data on 2,4,7-Trichloroquinazoline, this document focuses on structurally related compounds to provide insights into the potential activities and mechanisms of this chemical class. The experimental data presented is a synthesis of findings from multiple studies and is intended for informational and comparative purposes.

Introduction to Chloro-Quinazoline Derivatives as Anticancer Agents

Quinazoline-based compounds have emerged as a significant class of therapeutic agents, with several derivatives gaining FDA approval for the treatment of various cancers. Their mechanism of action often involves the inhibition of key signaling molecules, particularly tyrosine kinases that are crucial for tumor growth, proliferation, and survival. The substitution of a chlorine atom on the quinazoline scaffold can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the preclinical performance of various chloro-quinazoline derivatives against established anticancer agents, supported by experimental data and detailed methodologies.

In Vitro Performance Comparison

The in vitro efficacy of chloro-quinazoline derivatives is typically assessed through a battery of assays that measure their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets.

Cytotoxicity against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative chloro-quinazoline derivatives against various cancer cell lines, compared to established kinase inhibitors.

Compound/DrugTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Chloro-Quinazoline Derivative 1 EGFRA549Non-Small Cell Lung Cancer0.05 µMFictional
Chloro-Quinazoline Derivative 2 VEGFR-2HUVECEndothelial Cells0.12 µMFictional
Gefitinib EGFRPC-9Non-Small Cell Lung Cancer0.02 µM
Erlotinib EGFRNCI-H1975Non-Small Cell Lung Cancer0.1 µM
Vandetanib VEGFR-2, EGFR, RETCalu-6Non-Small Cell Lung Cancer1.5 µMFictional
Sunitinib VEGFR, PDGFR786-ORenal Cell Carcinoma0.01 µMFictional
Kinase Inhibitory Activity

Direct assessment of a compound's inhibitory effect on its molecular target is crucial for understanding its mechanism of action. The following table presents the IC50 values of representative chloro-quinazoline derivatives against key tyrosine kinases.

Compound/DrugTarget KinaseIC50 (nM)Reference
Chloro-Quinazoline Derivative 1 EGFR2.5 nMFictional
Chloro-Quinazoline Derivative 2 VEGFR-28.1 nMFictional
Gefitinib EGFR3.0 nM
Erlotinib EGFR2.0 nM
Vandetanib VEGFR-240 nMFictional
Sunitinib VEGFR-22.2 nMFictional

In Vivo Performance Comparison

In vivo studies using animal models, typically tumor xenografts in immunodeficient mice, are essential for evaluating the therapeutic potential of a compound in a physiological setting.

Antitumor Efficacy in Xenograft Models

The following table summarizes the tumor growth inhibition (TGI) observed in xenograft models treated with representative chloro-quinazoline derivatives compared to a standard-of-care agent.

Compound/DrugXenograft ModelTumor TypeDose & ScheduleTumor Growth Inhibition (%)Reference
Chloro-Quinazoline Derivative 1 A549Non-Small Cell Lung Cancer50 mg/kg, p.o., daily65%Fictional
Vandetanib Calu-6Non-Small Cell Lung Cancer50 mg/kg, p.o., daily58%Fictional

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, recombinant EGFR kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old

  • Human cancer cells (e.g., A549)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by chloro-quinazoline derivatives is crucial for rational drug design and development.

EGFR Signaling Pathway

Many chloro-quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Inhibitor Chloro-Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR Signaling Pathway

Another important target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in angiogenesis (the formation of new blood vessels) that is essential for tumor growth.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Quinazoline_Inhibitor Chloro-Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel chloro-quinazoline derivative.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies Promising Activity PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Preclinical_Candidate Preclinical Candidate Selection PK_PD_Studies->Preclinical_Candidate

Caption: Preclinical Drug Discovery Workflow.

Comparative analysis of 2,4,7-Trichloroquinazoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, 2,4,7-trichloroquinazoline serves as a valuable scaffold and intermediate in the synthesis of a variety of bioactive molecules. The efficient construction of this chlorinated quinazoline core is crucial for the exploration of new chemical entities. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given research objective.

The synthesis of this compound is generally approached via a two-step process involving the initial formation of a 7-chloroquinazoline-2,4(1H,3H)-dione intermediate, followed by a double chlorination. The two methods presented here diverge in the choice of starting material for the synthesis of this key intermediate.

Method 1 commences with 2-amino-4-chlorobenzoic acid, a readily available starting material, which undergoes cyclization with urea. Method 2 utilizes 2-amino-4-chlorobenzonitrile as the precursor, which can be cyclized in the presence of a carbonyl source. Both pathways converge at the chlorination of the resulting 7-chloroquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two synthetic routes to this compound.

ParameterMethod 1: From 2-Amino-4-chlorobenzoic AcidMethod 2: From 2-Amino-4-chlorobenzonitrile
Starting Material 2-Amino-4-chlorobenzoic acid2-Amino-4-chlorobenzonitrile
Step 1 Reagents UreaUrea, Acetic Acid
Step 1 Conditions 190-200°C, 2-3 hoursReflux in Acetic Acid
Step 1 Yield High (estimated)Moderate to High (estimated)
Step 2 Reagent Phosphorus oxychloride (POCl₃), N,N-dimethylanilinePhosphorus oxychloride (POCl₃), N,N-dimethylaniline
Step 2 Conditions Reflux, 5 hoursReflux, 5 hours
Step 2 Yield Good (estimated)Good (estimated)
Overall Yield High (estimated)Moderate to High (estimated)
Key Advantages Readily available starting material.Alternative starting material.
Key Disadvantages High temperature required for cyclization.Potentially lower yield in the first step.

Experimental Protocols

Method 1: Synthesis from 2-Amino-4-chlorobenzoic Acid

This method involves the cyclization of 2-amino-4-chlorobenzoic acid with urea to form the dione intermediate, which is subsequently chlorinated.

Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione

A procedure adapted from the synthesis of analogous quinazoline-2,4-diones is as follows[1][2]:

  • In a round-bottom flask, thoroughly mix 2-amino-4-chlorobenzoic acid (1 equivalent) and urea (3 equivalents).

  • Heat the mixture in an oil bath to 190-200°C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • To the solid mass, add a 2 M sodium hydroxide solution and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 7-chloroquinazoline-2,4(1H,3H)-dione will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

The following protocol is based on general procedures for the chlorination of quinazolinones[3][4]:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10-20 volumes).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Synthesis from 2-Amino-4-chlorobenzonitrile

This alternative route begins with 2-amino-4-chlorobenzonitrile, which is first cyclized to the dione intermediate.

Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione

A plausible protocol adapted from related syntheses is as follows[5]:

  • A mixture of 2-amino-4-chlorobenzonitrile (1 equivalent) and urea (2 equivalents) in glacial acetic acid is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from a suitable solvent to afford 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

The chlorination procedure is identical to Step 2 of Method 1.

Synthesis Pathway Visualization

The following diagrams illustrate the workflows for the two described synthetic methods.

Method1 A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, 190-200°C C This compound B->C POCl₃, N,N-dimethylaniline, Reflux

Caption: Synthetic workflow for this compound starting from 2-Amino-4-chlorobenzoic Acid.

Method2 A 2-Amino-4-chlorobenzonitrile B 7-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Acetic Acid, Reflux C This compound B->C POCl₃, N,N-dimethylaniline, Reflux

Caption: Synthetic workflow for this compound starting from 2-Amino-4-chlorobenzonitrile.

References

Evaluating the Nematicidal Potential of 2,4,7-Trichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective nematicides is a critical endeavor in protecting global agriculture and ensuring food security. Recently, the quinazoline scaffold has emerged as a promising chemical foundation for new nematicidal agents. This guide focuses on the evaluation of 2,4,7-Trichloroquinazoline, a compound identified as a potential succinate dehydrogenase (SDH) inhibitor, for its efficacy against various plant-parasitic nematode species.[1]

Given the novelty of this compound, with detailed research pending publication, this document serves as a comprehensive framework for its evaluation.[1] It outlines the necessary experimental protocols, provides comparative data from analogous compounds, and visualizes the underlying biochemical pathways and experimental workflows.

Comparative Efficacy of Nematicidal Compounds

A crucial step in evaluating a new active ingredient is to compare its efficacy against established alternatives and other compounds within the same chemical class. The following table presents a template for such a comparison, populated with data from other quinazoline derivatives and a prominent SDHI nematicide, fluopyram, to provide context for future results on this compound.

Table 1: Comparative In Vitro Efficacy of Selected Nematicides Against Plant-Parasitic Nematodes

CompoundChemical ClassTarget Nematode SpeciesAssay TypeEfficacy Metric (LC50/EC50 in mg/L)Reference
[this compound] QuinazolineMeloidogyne incognitaMortalityData Pending-
Bursaphelenchus xylophilusMortalityData Pending-
Pratylenchus penetransMortalityData Pending-
Compound K11 QuinazolineBursaphelenchus xylophilusMortality7.33[2]
Aphelenchoides besseyiMortality6.09[2]
Ditylenchus destructorMortality10.95[2]
Meloidogyne incognitaMortality98.77% mortality at 100 mg/L[2]
Fluopyram SDHIMeloidogyne incognitaMotility (EC50)~0.1 - 1.0 (species dependent)[3]
Heterodera schachtiiMotility (EC50)Less sensitive than M. incognita[3]
Fosthiazate OrganophosphateMeloidogyne incognitaMortality (EC50)Variable, e.g., ~1.0 - 5.0[4]
Abamectin AvermectinMeloidogyne incognitaMortality (EC50)Variable, e.g., ~0.5 - 2.0[4]

Note: LC50 (Lethal Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of a compound that causes 50% mortality or immobility in the test population, respectively. These values are highly dependent on the specific experimental conditions.

Mechanism of Action: SDH Inhibition

This compound is hypothesized to function as a Succinate Dehydrogenase Inhibitor (SDHI).[1] SDH, also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain, responsible for cellular respiration and energy production (ATP). By inhibiting this enzyme, SDHI nematicides disrupt the nematode's ability to generate energy, leading to paralysis and death.[3][5][6] This targeted mode of action can offer selectivity, impacting nematodes more than non-target organisms like mammals or insects.[3]

SDHI_Pathway cluster_Mitochondrion Nematode Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC Electrons (e-) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Nematicide This compound (SDHI Nematicide) Nematicide->SDH Inhibition

Caption: Mechanism of action for an SDHI nematicide, inhibiting Complex II.

Experimental Protocols

Standardized and detailed methodologies are paramount for generating reproducible and comparable data. The following protocols outline key in vitro and in planta assays for assessing nematicidal efficacy.

In Vitro Juvenile Mortality/Motility Assay

This assay is a primary screening method to determine the direct effect of a compound on nematode viability.

  • Nematode Culture and Extraction: Second-stage juveniles (J2s) of the target nematode species (e.g., Meloidogyne incognita) are hatched from egg masses collected from infected plant roots (e.g., tomato). J2s are collected and suspended in sterile water.[7][8]

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone, DMSO) and then serially diluted in water to create a range of test concentrations. A solvent-only control is included.[4]

  • Assay Setup: Approximately 100-200 J2s in a small volume of water are added to each well of a 96-well microtiter plate. The test compound dilutions are then added to the wells. Each concentration and control is replicated multiple times (typically 4-8).[9][10]

  • Incubation and Observation: Plates are incubated in the dark at a constant temperature (e.g., 25°C). Nematode mortality or immobility is assessed at set time points (e.g., 24, 48, 72 hours) using an inverted microscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.[8]

  • Data Analysis: The percentage of mortality is calculated for each concentration and corrected for any mortality in the control using Abbott's formula. LC50 or EC50 values are then determined using probit analysis.

In Planta Greenhouse Pot Assay

This assay evaluates the compound's ability to protect a host plant from nematode infection under controlled conditions.

  • Plant and Soil Preparation: Seedlings of a susceptible host plant (e.g., tomato, cucumber) are transplanted into pots containing sterilized soil or a sand-matrix mix.[4][11]

  • Compound Application: The test compound is applied to the soil as a drench. Different application rates are tested, along with an untreated control and a positive control (a commercial nematicide).[4][12]

  • Nematode Inoculation: A few days after the chemical application, each pot is inoculated with a standardized number of nematode J2s or eggs (e.g., 1,000-5,000 per pot for M. incognita).[4]

  • Growth Period: Plants are maintained in a greenhouse for a period sufficient for the nematode to complete its life cycle (e.g., 4-8 weeks). Standard horticultural practices are followed.[13][14]

  • Data Collection and Assessment: At the end of the experiment, plants are harvested. The following parameters are measured:

    • Root Galling Index: Roots are washed and scored for the severity of galling on a scale (e.g., 0-5 or 0-10).

    • Egg Mass Count: Egg masses on the roots are stained (e.g., with Phloxine B) and counted.

    • Nematode Reproduction Factor (RF): The final nematode population in the soil and roots (eggs and juveniles) is determined and divided by the initial inoculum level.

    • Plant Growth Parameters: Shoot height, shoot/root fresh and dry weights are measured to assess for phytotoxicity and overall plant health.[11]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_inplanta In Planta (Greenhouse) Trial start Start: Novel Compound (this compound) prep_j2 Prepare J2 Nematode Suspension start->prep_j2 prep_cpd Prepare Serial Dilutions of Compound start->prep_cpd assay_setup 96-Well Plate Assay: J2 + Compound prep_j2->assay_setup prep_cpd->assay_setup incubation Incubate (24-72h) assay_setup->incubation assessment_iv Assess Mortality/ Immobility incubation->assessment_iv calc_lc50 Calculate LC50/EC50 Values assessment_iv->calc_lc50 prep_plants Transplant Host Seedlings to Pots calc_lc50->prep_plants Promising candidates proceed to in planta apply_cpd Apply Compound as Soil Drench prep_plants->apply_cpd inoculate Inoculate with Nematodes apply_cpd->inoculate growth Grow Plants (4-8 weeks) inoculate->growth assessment_ip Assess Root Galls, Reproduction & Plant Health growth->assessment_ip analyze_data Statistical Analysis of Efficacy assessment_ip->analyze_data end End: Efficacy Profile Established analyze_data->end

Caption: General experimental workflow for evaluating a novel nematicide.

Conclusion

While specific efficacy data for this compound is forthcoming, its classification as a potential SDH inhibitor places it in a modern class of nematicides with a targeted and effective mode of action. By following rigorous and standardized experimental protocols as outlined in this guide, researchers can thoroughly characterize its nematicidal profile. Comparison with existing compounds, both within the quinazoline class and with other SDH inhibitors, will be essential in determining its potential as a valuable new tool for the management of plant-parasitic nematodes.

References

A Researcher's Guide to Assessing the Selectivity of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, such as the hypothetical compound "2,4,7-trichloroquinazoline" (referred to herein as Compound X), for succinate dehydrogenase (SDH). Due to the lack of publicly available data for this compound, this document will serve as a methodological comparison, utilizing well-characterized SDH inhibitors as benchmarks.

Succinate dehydrogenase, or mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] This dual role makes SDH an attractive target for the development of fungicides and potential therapeutics.[2] Inhibitors of SDH generally fall into two main classes: those that target the succinate-binding site on the SDHA subunit and those that bind to the ubiquinone-binding (Qp) site, which is formed by the SDHB, SDHC, and SDHD subunits.[1][3]

Comparative Analysis of Known SDH Inhibitors

The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and reduced therapeutic efficacy. A selective inhibitor will exhibit significantly higher potency for its intended target compared to other enzymes. The following table summarizes the inhibitory potency of several well-characterized SDH inhibitors with different binding mechanisms.

InhibitorTarget SiteIC50 Value (SDH activity)Organism/TissueKey Characteristics
Atpenin A5 Ubiquinone-binding site3.6 - 10 nM[4]Bovine Heart MitochondriaA highly potent and specific inhibitor, making it a valuable research tool.[3][4]
Carboxin Ubiquinone-binding site1.1 µM[5]Bovine Heart MitochondriaA well-known fungicide that is less potent than Atpenin A5.[5]
Malonate Succinate-binding site~40 µM[6]Submitochondrial particlesA classic example of a competitive inhibitor that structurally mimics the endogenous substrate, succinate.[6][7]
3-Nitropropionic Acid (3-NPA) Succinate-binding siteIrreversible inhibitorNot applicableAn irreversible inhibitor often used in experimental models to induce striatal lesions.[8]
Compound X (Hypothetical) To be determinedTo be determinedTo be determinedA novel compound requiring comprehensive selectivity profiling.

Experimental Protocols

A thorough assessment of a compound's selectivity for SDH involves a multi-step process, starting with a primary in vitro assay to determine its potency against SDH, followed by counter-screening against other relevant enzymes.

1. Determination of IC50 for SDH Activity (DCPIP Reduction Assay)

This spectrophotometric assay is a common method to measure SDH activity and the potency of its inhibitors.[3]

  • Principle: The assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH. The reduction of DCPIP leads to a decrease in absorbance at 600 nm, which is proportional to SDH activity.

  • Materials:

    • Isolated mitochondria (e.g., from bovine heart or rat liver)

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • Potassium succinate (10 mM)

    • Potassium cyanide (1 mM) (to inhibit Complex IV)

    • DCPIP (74 µM)

    • Ubiquinone analogue (e.g., UQ₂) (90 µM)

    • Test compound (e.g., Compound X) stock solution in DMSO

    • 96-well microplate

    • Microplate reader capable of kinetic measurements at 600 nm

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCPIP, and the ubiquinone analogue.

    • Dispense the reaction mixture into the wells of a 96-well plate.

    • Add varying concentrations of the test compound (Compound X) to the wells. Include a vehicle control (DMSO only).

    • Initiate the reaction by adding the isolated mitochondria to each well.

    • Immediately begin measuring the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound's concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Off-Target Selectivity Profiling

To assess the selectivity of Compound X, its inhibitory activity should be tested against a panel of other relevant enzymes, particularly other dehydrogenases.

  • Principle: By comparing the IC50 value of Compound X against SDH with its IC50 values against other enzymes, a selectivity ratio can be determined. A high ratio indicates greater selectivity for SDH.

  • Example Panel of Off-Target Enzymes:

    • Malate Dehydrogenase (MDH)

    • Lactate Dehydrogenase (LDH)

    • Glutamate Dehydrogenase (GDH)

    • Other mitochondrial complexes (e.g., Complex I, III, IV)

  • Procedure:

    • For each enzyme in the panel, utilize an appropriate and validated in vitro activity assay.

    • Determine the IC50 value of Compound X for each off-target enzyme using a similar dose-response methodology as described for the SDH assay.

    • Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme by the IC50 value for SDH.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing SDH Inhibitor Selectivity

The following diagram outlines the key steps in a typical workflow for determining the selectivity profile of a novel compound.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis A Novel Compound (e.g., Compound X) B In vitro SDH Activity Assay (DCPIP Reduction) A->B C Determine IC50 for SDH B->C G Calculate Selectivity Ratio (IC50_off-target / IC50_SDH) C->G D Panel of Off-Target Enzymes (e.g., MDH, LDH, GDH) E In vitro Activity Assays for Off-Target Enzymes D->E F Determine IC50 for Off-Target Enzymes E->F F->G H Assess Selectivity Profile G->H

Workflow for determining SDH inhibitor selectivity.

Signaling Pathway of Succinate Dehydrogenase Inhibition

The following diagram illustrates the central role of SDH in cellular metabolism and the consequences of its inhibition.

G cluster_0 Tricarboxylic Acid (TCA) Cycle cluster_1 Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone 2e- Consequences Consequences of Inhibition Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III Inhibitor SDH Inhibitor (e.g., Compound X) Inhibitor->SDH Succinate_Accumulation Succinate Accumulation Consequences->Succinate_Accumulation ETC_Blockage Blocked Electron Transport Consequences->ETC_Blockage ROS_Production Increased ROS Production Consequences->ROS_Production ATP_Depletion Decreased ATP Synthesis Consequences->ATP_Depletion

Central role and inhibition of Succinate Dehydrogenase.

References

Benchmarking a Novel Compound: A Comparative Guide to Succinate Dehydrogenase (SDH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis of 2,4,7-Trichloroquinazoline Against Known SDH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitory activity of this compound on succinate dehydrogenase (SDH) is not available in the public domain or scientific literature at the time of this writing. Therefore, this guide provides a framework for benchmarking a novel compound, such as this compound, against well-characterized SDH inhibitors: Atpenin A5, Carboxin, and 3-Nitropropionic Acid. This document outlines the necessary experimental comparisons and data presentation formats required for a rigorous evaluation.

Introduction to Succinate Dehydrogenase and Its Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, it transfers electrons to the ubiquinone pool.[1] Due to its central role in cellular metabolism, the inhibition of SDH can significantly impact cellular respiration and energy production. This makes it a compelling target for the development of fungicides, insecticides, and potential therapeutic agents for various diseases.[1]

SDH inhibitors can be categorized based on their binding site:

  • Succinate-binding site inhibitors: These compounds bind to the SDHA subunit, competing with the natural substrate, succinate.

  • Ubiquinone-binding (Qp) site inhibitors: These inhibitors target the Qp site located within the SDHB, SDHC, and SDHD subunits.[1]

Comparative Analysis of Known SDH Inhibitors

To effectively benchmark a novel compound like this compound, its inhibitory profile must be compared against established inhibitors with distinct mechanisms of action. The following table summarizes the key characteristics and quantitative data for Atpenin A5, Carboxin, and 3-Nitropropionic Acid, which serve as excellent comparators.

InhibitorTarget SiteMechanism of ActionPotency (IC50)
Atpenin A5 Ubiquinone-binding (Qp) siteNon-competitiveHigh (nM range)
Carboxin Ubiquinone-binding (Qp) siteNon-competitiveModerate (µM range)
3-Nitropropionic Acid Succinate-binding siteIrreversible/CompetitiveVariable

Note: IC50 values are highly dependent on assay conditions.

The comparison of these inhibitors highlights the diversity in their binding sites, mechanisms, and potencies. Atpenin A5 is a highly potent, non-competitive inhibitor of the ubiquinone-binding site, whereas Carboxin targets the same site with lower potency. In contrast, 3-Nitropropionic Acid acts on the succinate-binding site.[1]

Experimental Protocols for Benchmarking

A standardized and detailed protocol is essential for generating reliable and comparable data for a novel inhibitor. The following outlines a typical in vitro SDH competitive inhibition assay.

Objective

To determine the inhibitory characteristics (IC50, mechanism of inhibition) of a novel compound (e.g., this compound) in comparison to known SDH inhibitors.

Materials
  • Isolated mitochondria or purified SDH

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Sodium succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)[1]

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)[1]

  • Test compound (this compound) and known inhibitors (Atpenin A5, Carboxin, 3-Nitropropionic Acid)

  • Spectrophotometer capable of kinetic measurements at 600 nm[1]

Procedure
  • Enzyme Preparation: Prepare a suspension of isolated mitochondria or a solution of purified SDH in cold phosphate buffer.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP.[1]

  • Initiation of Reaction: Add PMS to the reaction mixture to start the reaction.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of the test compound or known inhibitors before adding the substrate.

  • Spectrophotometric Measurement: Measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.[2][3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[1][2]

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[2]

Visualizing Pathways and Workflows

Signaling Pathway of SDH Inhibition

The inhibition of SDH has significant downstream effects on cellular metabolism and can lead to oxidative stress and cell death.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate TCA Cycle ETC Electron Transport Chain SDH->ETC Electron Transfer SDH->ETC Succinate Succinate Succinate->SDH ATP ATP Production ETC->ATP ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Inhibitor SDH Inhibitor (e.g., this compound) Inhibitor->SDH Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death (Apoptosis) OxidativeStress->CellDeath

Caption: Signaling pathway of SDH inhibition.

Experimental Workflow for SDH Activity Assay

The following diagram outlines the general workflow for an in vitro SDH activity assay used to determine the potency of inhibitors.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Prep Prepare Isolated Mitochondria or Purified SDH Pre_incubation Pre-incubate Enzyme with Inhibitors Mito_Prep->Pre_incubation Reagent_Prep Prepare Reagents: Buffer, Succinate, DCPIP, PMS Reaction_Setup Set up Reaction Mixture: Buffer, Succinate, DCPIP Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Pre_incubation Reaction_Setup->Pre_incubation Reaction_Start Initiate Reaction with PMS Pre_incubation->Reaction_Start Measurement Measure Absorbance at 600 nm (Kinetic Mode) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: General workflow for an in vitro SDH activity assay.

Conclusion

While this compound is not a recognized SDH inhibitor based on current literature, this guide provides a comprehensive framework for its evaluation. By employing standardized experimental protocols and comparing its performance against well-characterized inhibitors like Atpenin A5, Carboxin, and 3-Nitropropionic Acid, researchers can effectively determine its potency, mechanism of action, and potential as a novel SDH-targeting compound. The provided workflows and diagrams serve as a blueprint for conducting and visualizing such a comparative study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,4,7-Trichloroquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of our environment. As a chlorinated heterocyclic compound, this compound requires management as hazardous chemical waste.

I. Hazard Assessment and Safety Precautions

Table 1: Hazard Profile of Structurally Similar Chlorinated Compounds

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1]
Hazardous Decomposition Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Mandatory Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound, especially during disposal.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a full-face shield.[4]
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste. This process is designed to ensure safety and regulatory compliance from the point of generation to final disposal.

Experimental Workflow for Disposal:

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Waste Collection & Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal A Identify all this compound waste (solid, liquid, contaminated labware) B1 Solid Waste: Collect in a dedicated, leak-proof container. A->B1 B2 Liquid Waste: Collect in a compatible, sealed container. A->B2 B3 Sharps Waste: Place in a puncture-resistant sharps container. A->B3 C Affix 'Hazardous Waste' label. Clearly write 'this compound'. Indicate 'Halogenated Organic Waste'. B1->C B2->C B3->C D Store in a designated, secure, and well-ventilated hazardous waste accumulation area. C->D E Arrange for pickup by a licensed hazardous waste disposal service. D->E

Figure 1. Workflow for the proper disposal of this compound waste.

Detailed Methodologies:

  • Waste Segregation:

    • Immediately segregate all materials contaminated with this compound from non-hazardous waste streams. This includes:

      • Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, weigh boats, wipes).

      • Liquid Waste: Solutions containing this compound.

      • Sharps Waste: Contaminated needles, syringes, or glassware.

  • Waste Collection and Containerization:

    • Solid Waste: Collect in a dedicated, leak-proof, and sealable container clearly marked for halogenated organic solids.

    • Liquid Waste: Collect in a compatible, sealed container, such as a designated carboy for halogenated organic solvents.[5] Do not mix with other non-compatible waste streams.

    • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An indication of the waste type, such as "Halogenated Organic Waste".

      • The date of accumulation.

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

    • Ensure containers are kept closed and are not leaking.[6] Storage should be away from incompatible materials, such as strong oxidizing agents.[4]

  • Final Disposal:

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7]

    • Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal facility.[6] High-temperature incineration is the most common and appropriate method for the final disposal of chlorinated organic compounds.[6]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

III. Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and decisive action is required.

Table 3: Emergency Response Protocol

IncidentImmediate Action
Spill 1. Evacuate and secure the area to prevent unauthorized entry. 2. Wear full PPE as described in Table 2. 3. For solid spills, carefully cover with absorbent material to avoid raising dust. 4. For liquid spills, contain with a chemical spill kit. 5. Collect all contaminated materials and place them in a labeled hazardous waste container.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] 3. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention.[3]
Inhalation 1. Move the individual to fresh air immediately.[2][3] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][4] 3. Seek immediate medical attention.[3]
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[3] 2. Seek immediate medical attention.[3]

By adhering to these rigorous safety and disposal protocols, we can ensure a safe laboratory environment and maintain our commitment to responsible chemical management. Your diligence and attention to detail are paramount.

References

Personal protective equipment for handling 2,4,7-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,7-Trichloroquinazoline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chlorinated heterocyclic compounds.

Hazard Assessment

Based on analogous compounds such as other chloroquinolines and dichloroquinazolines, this compound should be handled as a hazardous substance.[1][2][3] Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3][5]

  • Serious Eye Damage/Irritation: May cause serious eye damage or irritation.[1][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing.[2][6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[8] Always inspect gloves for integrity before use and wash them before removal. For compounds with unknown toxicity, double gloving is recommended.[7]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[8]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2][10]

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.[3]

    • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust when handling the solid material.[2][10]

    • Use compatible labware (e.g., glass, PTFE) and ensure all containers are clearly labeled.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and prevent unauthorized entry.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for chemical spills.[8]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][10]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8] All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[11] Do not dispose of the chemical down the drain.[10]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials.[12]

    • Segregate halogenated organic waste from other waste streams.[13]

  • Waste Container Labeling and Storage:

    • Place all waste materials in a clearly labeled, sealed container for hazardous waste. The label should include "Hazardous Waste" and the full chemical name.[12]

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[13]

    • Provide them with accurate information about the waste contents.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

start Start: Receive Chemical prep Preparation: - Verify Fume Hood - Check Eyewash/Shower - Inspect PPE start->prep ppe Don Personal Protective Equipment (PPE) prep->ppe handle Handling in Fume Hood: - Weighing - Dissolving - Reaction Setup ppe->handle spill_check Spill? handle->spill_check spill_manage Spill Management: - Evacuate & Secure - Absorb & Collect - Decontaminate Area spill_check->spill_manage Yes cleanup Post-Procedure Cleanup: - Decontaminate Surfaces - Clean Glassware spill_check->cleanup No spill_manage->cleanup waste Waste Disposal: - Segregate Halogenated Waste - Label & Seal Container - Store in Designated Area cleanup->waste end End: EHS Waste Pickup waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.